molecular formula C11H12F3NO B2605848 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine CAS No. 1314697-80-7

1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine

Cat. No.: B2605848
CAS No.: 1314697-80-7
M. Wt: 231.218
InChI Key: JEJLXNLECOMLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine hydrochloride (CAS: 1314697-80-7) is a chemical compound with the molecular formula C11H13ClF3NO and a molecular weight of 267.68 g/mol . This compound features a cyclobutane ring directly linked to a phenyl group modified with a trifluoromethoxy substituent, a structural motif found in various pharmacologically active molecules. Compounds containing the trifluoromethoxy phenyl group have demonstrated significant research potential in medicinal chemistry, particularly as novel anti-inflammatory agents . Specifically, such structural frameworks are being investigated for their ability to inhibit the release of proinflammatory cytokines like TNF-α and IL-6, and to modulate signaling pathways such as NF-κB, which plays a crucial role in inflammatory conditions including acute lung injury and sepsis . Furthermore, the cyclobutane ring system contributes to spatial constraint and metabolic stability, making it a valuable component in drug discovery efforts. This compound is supplied as For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should adhere to appropriate safety protocols and consult relevant literature for specific application guidelines.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-2-8(3-5-9)10(15)6-1-7-10/h2-5H,1,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLXNLECOMLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314697-80-7
Record name 1-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Integration of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine, a versatile chemical scaffold poised for significant impact in medicinal chemistry. We will dissect its core attributes, potential therapeutic applications, and the strategic considerations for its deployment in drug development programs. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and actionable insights.

Core Moiety Analysis: Unpacking the Physicochemical and Structural Advantages

The chemical structure of this compound combines several features that are highly desirable in modern medicinal chemistry. The trifluoromethoxy (-OCF3) group is a bioisostere of other functionalities and is known to significantly enhance the metabolic stability and membrane permeability of drug candidates.[1] This is due to the high bond strength of the C-F bonds, which resist enzymatic degradation.[1] The presence of the trifluoromethoxy group also increases the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier, a critical attribute for central nervous system (CNS) targeted therapies.[1]

The cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation and improving selectivity for its biological target.[2] This rigid scaffold can serve as a valuable building block in the design of novel therapeutics.[3] The primary amine group provides a convenient handle for further chemical modification, allowing for the exploration of a wide range of derivatives through techniques such as amide bond formation, reductive amination, and alkylation. This versatility is crucial for systematic structure-activity relationship (SAR) studies.[4]

PropertyContribution of the Trifluoromethoxy GroupContribution of the Cyclobutanamine Moiety
Lipophilicity Increases lipophilicity, potentially enhancing cell membrane permeability and blood-brain barrier penetration.[1]Provides a rigid, three-dimensional scaffold that can be optimized for target binding.
Metabolic Stability The strong C-F bonds resist metabolic degradation, potentially leading to a longer in vivo half-life.[1]The constrained ring system can influence the metabolic profile of the molecule.
Target Interaction The electronegativity of the fluorine atoms can influence electrostatic interactions with the target protein.The primary amine can act as a hydrogen bond donor or be protonated to form ionic interactions.[2]
Synthetic Tractability Provides a stable functional group for further chemical transformations.The amine group serves as a versatile point for chemical derivatization.

Synthetic Strategy: A Plausible Route to the Core Scaffold

Synthetic Workflow A 4-(Trifluoromethoxy)bromobenzene C Grignard Reagent Formation A->C Mg, THF B Cyclobutanone D 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol B->D C->D Addition E Azide Formation D->E NaN3, H2SO4 F 1-Azido-1-[4-(trifluoromethoxy)phenyl]cyclobutane E->F G Reduction F->G H2, Pd/C or LiAlH4 H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Dissolve 4-(trifluoromethoxy)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

  • Add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Addition to Cyclobutanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve cyclobutanone (1.1 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the cyclobutanone solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-[4-(trifluoromethoxy)phenyl]cyclobutanol.

Step 3: Azide Formation and Reduction

  • Dissolve the crude alcohol from the previous step in a suitable solvent such as chloroform.

  • Add sodium azide (1.5 eq) followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Carefully quench the reaction with water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

  • Dissolve the crude azide in methanol and add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the crude this compound.

  • Purify the final product by column chromatography on silica gel.

Medicinal Chemistry Applications and Structure-Activity Relationships

The unique structural features of this compound make it an attractive starting point for the development of novel therapeutics in several areas. A patent for phenylcycloalkylmethylamine derivatives suggests potential applications in treating obesity and depression.[5] The trifluoromethoxy group is also found in drugs targeting the central nervous system.[1]

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow A Core Scaffold: this compound B Library Synthesis (e.g., Amidation, Alkylation) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Generation D->E F SAR Studies E->F G Lead Optimization F->G Iterative Design G->B Refinement H In Vivo Studies G->H I Candidate Selection H->I

Caption: Iterative drug discovery process starting from the core scaffold.

Potential Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the SAR is crucial for optimizing the biological activity of derivatives.[4] Key modifications could include:

  • N-functionalization of the amine: Acylation to form amides, sulfonamides, or ureas can introduce a variety of substituents to probe interactions with the target protein. Reductive amination with different aldehydes and ketones can lead to secondary and tertiary amines with diverse steric and electronic properties.

  • Aromatic ring substitution: Introduction of additional substituents on the phenyl ring can modulate the electronic properties and provide additional vectors for target interaction.

  • Cycloalkyl ring modification: While more synthetically challenging, exploring different ring sizes (e.g., cyclopentyl, cyclohexyl) could provide insights into the optimal geometry for target binding.

Potential Biological Targets and Signaling Pathways

Given the structural similarities to known CNS-active compounds and the properties of the trifluoromethoxy group, derivatives of this compound could potentially modulate various G-protein coupled receptors (GPCRs) or ion channels in the brain. For instance, they could be investigated as antagonists or modulators of receptors implicated in mood disorders or metabolic regulation.

Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane Derivative Derivative GPCR Target GPCR Target Derivative->GPCR Target Binding G-Protein G-Protein GPCR Target->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: A potential GPCR signaling pathway modulated by a derivative.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its inherent physicochemical properties, conferred by the trifluoromethoxy and cyclobutanamine moieties, make it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders and metabolic diseases. The synthetic accessibility and the potential for diverse chemical modifications provide a solid foundation for extensive SAR studies. Future research should focus on the efficient synthesis of the core and a diverse library of its derivatives, followed by systematic screening against a panel of relevant biological targets to unlock its full therapeutic potential.

References

  • Vertex AI Search. (2026). Search results for "1-[4-(trifluoromethoxy)
  • Royal Society of Chemistry. (n.d.). Strain-Release Trifluoromethoxylation and Pentafluorosulfanyloxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated.
  • CymitQuimica. (n.d.). CAS 1439896-38-4: Cyclobutanamine, 1-[(3-fluorophenyl)methyl].
  • PubMed. (2014). Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors.
  • PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization.
  • ChemicalBook. (n.d.). 1314697-80-7 CAS Manufactory.
  • PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ChEMBL - EMBL-EBI. (n.d.). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic.
  • Purdue University. (2025). Altman lab discovers chemical method impacting pharmacy, beyond.
  • Charles River Laboratories. (n.d.). Drug Discovery Patents.
  • MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction.
  • Googleapis.com. (n.d.). PCT.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PolyU Institutional Research Archive. (n.d.). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters.
  • Managing Intellectual Property. (2021). The structure-activity relationship and pharmaceutical compounds.
  • MDPI. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
  • PubMed. (n.d.). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter.
  • MIT Open Access Articles. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3.

Sources

The 1-Arylcyclobutanamine Motif: Physicochemical Profiling and Metabolic Resilience in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-arylcyclobutanamine scaffold represents a specialized structural motif in medicinal chemistry, most notably validated by the SNRI/anorectic agent Sibutramine . Unlike flexible acyclic amines or larger saturated rings (cyclopentane/cyclohexane), the cyclobutane ring offers a unique intersection of conformational restriction , lipophilicity modulation , and metabolic blockade .[1]

This technical guide analyzes the physicochemical and metabolic rationale for deploying this scaffold. It details the "gem-disubstituent" effect equivalent provided by the ring, the protection of the


-carbon against oxidative deamination, and provides validated protocols for assessing these properties in lead optimization.

Part 1: Physicochemical Analysis – The Lipophilic/Steric Balance

Structural Dynamics: The "Puckered" Conformation

The cyclobutane ring is not planar.[1] To relieve torsional strain (eclipsing interactions), it adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°. In 1-arylcyclobutanamines, this creates a distinct spatial arrangement:

  • Pseudo-equatorial positioning: Bulky aryl groups typically occupy the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.

  • Vectorial projection: The amine functionality is projected in a defined vector, distinct from gem-dimethyl analogs.

Lipophilicity (LogP/LogD) Implications

Replacing an acyclic alkyl chain (e.g., isopropyl or tert-butyl) with a cyclobutane ring typically increases lipophilicity due to the higher carbon density and reduced solvent-accessible surface area (SASA) of the compact ring.

Comparative Lipophilicity Trends (General Scaffold):

Scaffold VariantApprox

LogP (vs. Isopropyl)
Structural Rationale
Isopropyl amine Reference (0.0)Flexible, moderate solvation.
Gem-dimethyl +0.3 to +0.5Increased bulk, "Thorpe-Ingold" effect.
Cyclobutane +0.6 to +0.9 Compact hydrophobic core, reduced SASA.
Cyclopentane +1.0 to +1.2Higher carbon count, increased lipophilicity.

Implication: The 1-arylcyclobutanamine motif is highly effective for blood-brain barrier (BBB) penetration. The LogP of Sibutramine is approximately 3.8–4.0, facilitating rapid CNS entry.

Part 2: Metabolic Stability – The Quaternary Carbon Shield

The defining advantage of the 1-arylcyclobutanamine scaffold is its resistance to oxidative deamination at the


-carbon.
Mechanism of Metabolic Blockade

In typical amines, Cytochrome P450 (CYP450) enzymes abstract a hydrogen atom from the


-carbon (adjacent to nitrogen), forming a carbinolamine intermediate that collapses to release the amine and an aldehyde/ketone.

In 1-arylcyclobutanamines:

  • Quaternary

    
    -Carbon:  The carbon linking the nitrogen to the ring is quaternary (bonded to the aryl group, the nitrogen, and two ring carbons).
    
  • No

    
    -Hydrogens:  There are no hydrogens available for abstraction at this critical junction.
    
  • Result: The core scaffold linkage is metabolically inert to direct deamination. Metabolism is forced to occur on distal sites (e.g., N-demethylation of substituents or aromatic ring hydroxylation).

Case Study: Sibutramine Metabolism

Sibutramine demonstrates this principle perfectly. It is a prodrug; the parent molecule is metabolically stable at the cyclobutane core but undergoes extensive N-demethylation.

  • Parent: Tertiary amine (Inactive/Low Potency).

  • Metabolite 1 (M1): Secondary amine (Active).[2][3]

  • Metabolite 2 (M2): Primary amine (Active).[2][3]

The cyclobutane ring remains intact throughout this cascade, preserving the pharmacophore.

SibutramineMetabolism cluster_legend Metabolic Pathway Logic Parent Sibutramine (Tertiary Amine) LogP ~4.0 M1 Metabolite M1 (Secondary Amine) Active SNRI Parent->M1 CYP3A4 (N-demethylation) M2 Metabolite M2 (Primary Amine) Active SNRI M1->M2 CYP3A4 (N-demethylation) Inactive Hydroxylated Metabolites (Ring/Aryl oxidation) M2->Inactive CYP2B6/2C9 (Ring Hydroxylation)

Figure 1: Metabolic pathway of Sibutramine. Note that the cyclobutane ring persists, directing metabolism solely to N-demethylation until the primary amine (M2) is formed.

Part 3: Experimental Protocols

Protocol A: High-Throughput Lipophilicity (LogD ) via HPLC

Rationale: Traditional shake-flask methods are low-throughput. A chromatographic hydrophobicity index (CHI) approach is superior for libraries.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Standards: Mixture of low to high LogD compounds (e.g., Theophylline, Toluene, Triphenylene).

Step-by-Step Workflow:

  • Calibration: Inject standard mixture to establish a calibration curve correlating Retention Time (

    
    ) to literature LogD values.
    
  • Sample Prep: Dissolve 1-arylcyclobutanamine analogs in DMSO (10 mM). Dilute to 100 µM in 50:50 MeOH:Water.

  • Elution: Run a fast gradient (0% to 100% B over 5 minutes).

  • Calculation:

    
    [4]
    
  • Validation: Ensure the cyclobutane analog elutes after its isopropyl analog (confirming higher lipophilicity).

Protocol B: Microsomal Intrinsic Clearance ( )

Rationale: To verify the "metabolic blocking" effect of the cyclobutane ring.

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 mins.

  • Initiation: Add test compound (final conc. 1 µM) and NADPH cofactor to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor depletion of parent mass.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope is

    
    .
    
    
    
    

Success Criteria:

  • For a 1-arylcyclobutanamine, expect

    
     to be significantly lower  (more stable) than the corresponding 
    
    
    
    -branched acyclic amine, unless the aryl ring is highly electron-rich and prone to oxidation.

StabilityWorkflow Start Start: Test Compound (1 µM) Incubation Incubate with HLM/RLM + NADPH @ 37°C Start->Incubation Sampling Sample at t=0, 5, 15, 30, 45 min Incubation->Sampling Quench Quench with ACN + IS Sampling->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Microsomal Stability Assay Workflow for determining Intrinsic Clearance.

References

  • Sibutramine - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022. A comprehensive review of the cyclobutane ring's role in medicinal chemistry, including metabolic stability and conformational restriction.[1]

  • Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology. Details the pharmacology of the active metabolites M1 and M2.[2]

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 2019.[5] General principles of metabolic stability testing (HLM/RLM protocols).

Sources

The Advent of Trifluoromethoxy-Substituted Cyclobutanes: A Technical Guide to a Nascent Class of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group is increasingly recognized for its ability to enhance metabolic stability, modulate lipophilicity, and influence molecular conformation. Concurrently, the cyclobutane scaffold has emerged as a valuable non-planar, sp³-rich bioisostere for aromatic and other cyclic systems, offering improved solubility and novel chemical space. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for a nascent yet highly promising class of compounds: trifluoromethoxy-substituted cyclobutanes. Drawing upon the latest scientific advancements, this document offers researchers, scientists, and drug development professionals an in-depth exploration of the synthesis, properties, and potential applications of this unique structural motif.

Introduction: The Strategic Convergence of Trifluoromethoxy and Cyclobutane Moieties

The relentless pursuit of novel molecular architectures with enhanced drug-like properties has led medicinal chemists to explore the synergistic combination of privileged structural motifs. The trifluoromethoxy group and the cyclobutane ring represent two such entities that have independently demonstrated significant value in drug design.

The trifluoromethoxy (-OCF₃) group , often termed a "super-halogen," offers a compelling set of attributes.[1][2] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +1.04) can significantly alter a molecule's electronic and permeability characteristics.[1] Crucially, the OCF₃ group is exceptionally stable to metabolic degradation, protecting adjacent positions from enzymatic attack and thereby extending a drug's half-life.[2][3]

The cyclobutane scaffold , a four-membered carbocycle, provides a rigid, three-dimensional framework that stands in stark contrast to the planar nature of commonly used aromatic rings.[4][5] This non-planar geometry can lead to improved target engagement and selectivity by presenting substituents in well-defined spatial orientations.[4] Furthermore, the replacement of aromatic rings with cyclobutane moieties can mitigate metabolic liabilities associated with aromatic oxidation and improve aqueous solubility.[4]

The confluence of these two motifs in trifluoromethoxy-substituted cyclobutanes presents a tantalizing prospect for the development of next-generation therapeutics. This guide will illuminate the path to accessing these novel structures, from their apparent recent discovery to the practicalities of their synthesis.

A Brief History: The Dawn of a New Structural Class

While the individual contributions of trifluoromethoxy groups and cyclobutane rings to medicinal chemistry have been recognized for decades, the history of their combined use is remarkably recent. Extensive literature searches reveal a significant body of work on trifluoromethyl-substituted cyclobutanes, with established synthetic routes and a clear understanding of their properties as bioisosteres.[6][7][8] However, the specific installation of a trifluoromethoxy group onto a cyclobutane ring appears to be a much more recent development.

The pioneering work in this specific area seems to be a 2025 publication by Pitts and coworkers, which details a method for the formal bromo-trifluoromethoxylation of [1.1.0]bicyclobutanes.[9] This suggests that the exploration of trifluoromethoxy-substituted cyclobutanes as a distinct chemical class is still in its infancy, making this an exciting and fertile ground for new discoveries. The absence of earlier reports underscores the synthetic challenges associated with the direct trifluoromethoxylation of aliphatic rings, a challenge that has only recently begun to be surmounted.

Key Synthetic Methodologies: Accessing the Trifluoromethoxy-Cyclobutane Core

The synthesis of trifluoromethoxy-substituted cyclobutanes has been a significant synthetic hurdle, primarily due to the instability of the trifluoromethoxide anion and the general difficulty of performing selective functionalization on small, strained ring systems. The recent breakthrough by Pitts et al. provides the first direct and efficient route to this valuable scaffold.

Strain-Release Trifluoromethoxylation of [1.1.0]Bicyclobutanes

The work by Pitts and colleagues leverages the high ring strain of [1.1.0]bicyclobutanes (BCBs) to drive the introduction of the trifluoromethoxy group.[9] This method represents a significant advance in the functionalization of aliphatic rings with the OCF₃ moiety.

Reaction Overview:

The reaction proceeds via a formal bromo-trifluoromethoxylation of substituted BCBs using silver(I) trifluoromethoxide (AgOCF₃) and a bromine source, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[9]

G BCB [1.1.0]Bicyclobutane Reagents AgOCF₃, DBDMH (MeCN, rt, 2 h) Product 1-bromo-3-(trifluoromethoxy)cyclobutane Reagents->Product Strain-Release Functionalization

Figure 1: General scheme for the bromo-trifluoromethoxylation of [1.1.0]bicyclobutanes.

Causality Behind Experimental Choices:

  • [1.1.0]Bicyclobutane (BCB) as the Substrate: BCBs are highly strained molecules that readily undergo ring-opening reactions. This inherent reactivity is harnessed to drive the addition of the trifluoromethoxy and bromo groups across the central C1-C3 bond.

  • Silver(I) Trifluoromethoxide (AgOCF₃): AgOCF₃ serves as the source of the trifluoromethoxy group. The use of a silver salt is crucial for activating the BCB and facilitating the transfer of the OCF₃ moiety.

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH acts as an electrophilic bromine source ("Br⁺"), which is believed to initiate the ring opening of the BCB, generating a cyclobutyl cation intermediate that is then trapped by the trifluoromethoxide.

Detailed Experimental Protocol (Adapted from Pitts et al., 2025): [7]

  • Reagent Preparation: In a nitrogen-filled glovebox, a stock solution of AgOCF₃ is prepared.

  • Reaction Setup: To a solution of the substituted [1.1.0]bicyclobutane (1.0 equiv) in anhydrous acetonitrile (MeCN) is added AgOCF₃ (1.5 equiv) and DBDMH (1.2 equiv).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 2 hours. The reaction progress can be monitored by ¹⁹F NMR spectroscopy.

  • Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Self-Validating System:

The success of this protocol is validated by the clean and stereoselective formation of the desired 1-bromo-3-(trifluoromethoxy)cyclobutane product, which can be fully characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS). The observed regioselectivity, with the bromine atom at the bridgehead position and the trifluoromethoxy group at the C3 position, is consistent with the proposed mechanism involving a carbocation intermediate.

Potential Alternative Synthetic Strategies

While the strain-release functionalization of BCBs is the only specific method reported to date, other strategies for the synthesis of trifluoromethoxy-substituted cyclobutanes can be envisioned, drawing inspiration from the synthesis of analogous trifluoromethyl-substituted compounds.

Conceptual Workflow for Alternative Syntheses:

Figure 2: Conceptual alternative pathways to fluorinated cyclobutanes.

  • From Cyclobutanol Derivatives: A plausible, though unreported, route could involve the conversion of a cyclobutanol to a suitable leaving group (e.g., triflate or bromide) followed by nucleophilic substitution with a trifluoromethoxide source. However, the generation and use of naked trifluoromethoxide anion is challenging due to its instability. Recent developments in trifluoromethoxylation reagents, such as trifluoromethyl nonaflate (TFNf), could potentially be adapted for this purpose.[10]

  • Modification of Trifluoromethyl-Substituted Cyclobutanes: While synthetically challenging, the conversion of a trifluoromethyl group on a pre-formed cyclobutane ring to a trifluoromethoxy group is a theoretical possibility, though likely involving harsh conditions and multiple steps.

Physicochemical Properties and Potential Applications

The unique combination of the trifluoromethoxy group and the cyclobutane scaffold is expected to result in a distinct set of physicochemical properties that are highly relevant for drug discovery.

Data Summary Table:

PropertyContribution from -OCF₃ GroupContribution from Cyclobutane RingExpected Property of Trifluoromethoxy-Substituted Cyclobutane
Metabolic Stability High resistance to enzymatic degradation[2][3]Can shield metabolically labile sites[4]Excellent metabolic stability
Lipophilicity (LogP) Increases lipophilicity (π = +1.04)[1]Can reduce planarity and improve solubility[4]Tunable lipophilicity, likely higher than non-fluorinated analogues
Conformation Influences local conformationRigid, puckered 3D structure[4][5]Well-defined three-dimensional structure
Acidity/Basicity Strong electron-withdrawing effect-Can significantly alter the pKa of nearby functional groups
Bioisosterism Can act as a "super-halogen"[2]Bioisostere for phenyl and other rings[7]A novel bioisosteric replacement for a variety of functional groups

Potential Applications in Drug Discovery:

The unique properties of trifluoromethoxy-substituted cyclobutanes make them attractive scaffolds for a wide range of therapeutic targets.

  • CNS-Penetrant Drugs: The enhanced lipophilicity and metabolic stability could facilitate brain penetration, making these scaffolds suitable for targeting central nervous system disorders.

  • Metabolic Disease and Oncology: The exceptional metabolic stability can lead to longer drug half-lives, which is often desirable for chronic diseases like diabetes and cancer.

  • Novel Bioisosteric Replacements: The ability to present key pharmacophoric elements in a defined three-dimensional space, combined with the unique electronic properties of the OCF₃ group, opens up new avenues for scaffold hopping and lead optimization.

Future Directions and Conclusion

The field of trifluoromethoxy-substituted cyclobutanes is at its very beginning. The recent development of a viable synthetic route is a critical first step that will undoubtedly catalyze further research. Future efforts will likely focus on:

  • Expansion of Synthetic Methodologies: The development of new and complementary methods for the synthesis of trifluoromethoxy-substituted cyclobutanes with different substitution patterns and stereochemistries is a key priority.

  • In-depth Physicochemical and Pharmacological Profiling: A systematic investigation of the properties of this new class of compounds is needed to fully understand their potential in drug discovery. This includes detailed studies on their metabolic fate, toxicity, and interaction with biological targets.

  • Application in Medicinal Chemistry Programs: The incorporation of trifluoromethoxy-substituted cyclobutane building blocks into active drug discovery programs will be the ultimate validation of their utility.

References

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-Arylcyclobutanamines from Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-arylcyclobutanamine scaffold is a critical pharmacophore in neuroscience drug discovery, serving as a conformationally restricted analogue of phenethylamine. It appears in therapeutic agents such as Sibutramine (SNRI) and various NMDA antagonists.

Synthesizing this motif is synthetically non-trivial due to the steric congestion at the quaternary carbon. Direct nucleophilic substitution at a tertiary carbon is generally chemically forbidden. Therefore, the most robust industrial route involves the construction of the cyclobutane ring via Phase Transfer Catalysis (PTC) followed by a Hofmann Rearrangement to excise the carbonyl carbon, effectively converting a nitrile to an amine with retention of the quaternary center.

This Application Note provides a validated, three-step protocol for converting arylacetonitriles to 1-arylcyclobutanamines, emphasizing process safety and scalability.

Strategic Analysis: The Quaternary Challenge

The synthesis hinges on two critical chemical challenges:

  • Cyclization of the Quaternary Center: Formation of the four-membered ring requires overcoming significant ring strain (~26 kcal/mol) and steric hindrance.

  • Nitrogen Installation: Direct amination of a quaternary carbon is impossible via

    
    . We must utilize a rearrangement strategy (Hofmann) to convert a carbonyl derivative into the amine.[1][2][3][4][5]
    
Reaction Scheme Overview

The workflow follows this linear path:

  • 
    -Dialkylation:  Arylacetonitrile 
    
    
    
    1-Arylcyclobutanecarbonitrile.
  • Controlled Hydrolysis: Nitrile

    
     1-Arylcyclobutanecarboxamide.
    
  • Hofmann Rearrangement: Amide

    
     1-Arylcyclobutanamine.
    

ReactionScheme Start Arylacetonitrile (Ar-CH2-CN) Step1 Step 1: PTC Cycloalkylation (1,3-dibromopropane, 50% NaOH, TEBA) Start->Step1 Inter1 1-Arylcyclobutane- carbonitrile Step1->Inter1 Yield: 85-95% Step2 Step 2: Radziszewski Hydrolysis (H2O2, NaOH) Inter1->Step2 Inter2 1-Arylcyclobutane- carboxamide Step2->Inter2 Yield: 90-98% Step3 Step 3: Hofmann Rearrangement (NaOBr or NaOCl) Inter2->Step3 Product 1-Arylcyclobutanamine (Target) Step3->Product Yield: 75-85%

Figure 1: Strategic workflow for the synthesis of 1-arylcyclobutanamines. The process utilizes Phase Transfer Catalysis for the difficult cyclization step.

Experimental Protocols

Protocol A: Synthesis of 1-Arylcyclobutanecarbonitrile (PTC Method)

Rationale: Traditional alkylation using NaH/DMSO is hazardous on scale. Phase Transfer Catalysis (PTC) using 50% NaOH and a quaternary ammonium salt is safer, greener, and provides higher selectivity for the cyclic product over open-chain byproducts.

Reagents:

  • Arylacetonitrile (1.0 equiv)

  • 1,3-Dibromopropane (1.1 equiv)

  • 50% NaOH (aq) (3.0 - 4.0 equiv)

  • Benzyltriethylammonium chloride (TEBA) (1-2 mol%)

  • Toluene (optional, can run neat)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous emulsion), reflux condenser, and addition funnel.

  • Charge: Add arylacetonitrile, 1,3-dibromopropane, and TEBA catalyst.

  • Initiation: Begin vigorous stirring. Add the 50% NaOH solution dropwise.[6]

    • Critical Control Point: The reaction is exothermic .[6][7] Maintain internal temperature between 50–60°C using an ice bath if necessary. Do not exceed 70°C to prevent polymerization of the alkyl halide.

  • Reaction: Once addition is complete, heat the mixture to 60°C for 3–5 hours.

  • Monitoring: Monitor by GC-MS or TLC. Look for the disappearance of the starting material and the mono-alkylated intermediate.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with water to dissolve inorganic salts.

    • Extract with Toluene or MTBE.[8]

    • Wash organic layer with water (2x) and brine (1x).

    • Dry over MgSO4 and concentrate.[6]

  • Purification: Distillation under reduced pressure is preferred. The product is usually a clear oil.

Protocol B: Hydrolysis to 1-Arylcyclobutanecarboxamide

Rationale: The nitrile is on a quaternary carbon and is sterically hindered. Standard acidic hydrolysis requires harsh conditions (H2SO4, 140°C) which can cause degradation. The Radziszewski reaction (alkaline H2O2) is far superior for hindered nitriles.

Reagents:

  • 1-Arylcyclobutanecarbonitrile (1.0 equiv)

  • 30% Hydrogen Peroxide (

    
    ) (4.0 equiv)
    
  • 20% NaOH (aq) (1.5 equiv)

  • Methanol or Ethanol (Solvent)

Procedure:

  • Setup: Flask with thermometer and venting (O2 evolution possible).

  • Charge: Dissolve the nitrile in Methanol. Add the 20% NaOH solution.

  • Addition: Cool to 10°C. Add

    
     dropwise.
    
    • Caution: Reaction is exothermic and evolves oxygen. Maintain T < 50°C.

  • Reaction: Stir at 50–60°C for 2–4 hours.

  • Workup:

    • Quench excess peroxide with saturated sodium bisulfite (

      
      ) solution (Test with starch-iodide paper).
      
    • Concentrate methanol under vacuum.

    • The amide often precipitates as a white solid upon adding water. Filter and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.

Protocol C: Hofmann Rearrangement to 1-Arylcyclobutanamine

Rationale: This step excises the carbonyl carbon, converting the amide (


) to the amine (

).[5]

Reagents:

  • 1-Arylcyclobutanecarboxamide (1.0 equiv)

  • Bromine (

    
    ) (1.0 equiv) OR Sodium Hypochlorite (Bleach, 10-13%)
    
  • Sodium Hydroxide (NaOH) (4.0 equiv)

  • Water/Dioxane (Solvent system)[2]

Procedure (Classic Bromine Method):

  • Preparation of NaOBr: In a separate flask, add bromine dropwise to a cold (0°C) solution of NaOH (2.5 equiv) in water. This forms sodium hypobromite.[2][3][5]

  • Reaction: Add the amide to the cold NaOBr solution. Stir for 15 mins at 0°C.

  • Rearrangement: Heat the mixture to 70–80°C for 1 hour.

    • Observation: The solution will bubble (release of

      
      ) and eventually become clear or form an oily amine layer.
      
  • Workup:

    • Cool to room temperature.[6]

    • Extract the free amine with Diethyl Ether or DCM.

    • Optional Salt Formation: To isolate a stable solid, treat the organic layer with HCl in ether to precipitate the 1-arylcyclobutanamine hydrochloride salt.

Mechanistic Insight: The Hofmann Rearrangement

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an isocyanate intermediate.[1][2][3][4][5] If water is present (standard conditions), the isocyanate hydrolyzes to the amine.[1][2] If alcohol is used as solvent, a carbamate is formed instead.[3]

HofmannMechanism Amide Primary Amide (R-CONH2) NBromo N-Bromoamide (R-CONHBr) Amide->NBromo Br2 / NaOH Nitrene Acyl Nitrene / Salt (R-CONBr-) NBromo->Nitrene Deprotonation Isocyanate Isocyanate Intermediate (R-N=C=O) Nitrene->Isocyanate Rearrangement (Rate Limiting) Carbamic Carbamic Acid (R-NH-COOH) Isocyanate->Carbamic H2O Attack Amine Primary Amine (R-NH2) + CO2 Carbamic->Amine -CO2

Figure 2: Mechanism of the Hofmann Rearrangement.[2] The formation of the Isocyanate via migration of the cyclobutyl group is the critical step.

Quantitative Data Summary & Troubleshooting

ParameterStep 1: AlkylationStep 2: HydrolysisStep 3: Rearrangement
Typical Yield 85 – 95%90 – 98%75 – 85%
Key Byproduct Mono-alkylated chainCarboxylic acid (over-hydrolysis)Urea derivatives
Purification DistillationCrystallizationAcid-Base Extraction
Critical Factor Temperature Control (Exotherm)

Concentration
Stoichiometry of Bromine
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Alkylation).

    • Cause: Incomplete cyclization (mono-alkylation).

    • Fix: Increase reaction time or amount of 50% NaOH. Ensure vigorous mechanical stirring (PTC is surface-area dependent).

  • Issue: Amide not precipitating in Step 2.

    • Cause: Product is too soluble in alcohol.

    • Fix: Evaporate all alcohol before adding water. Cool to 0°C.

  • Issue: Low yield in Step 3 (Hofmann).

    • Cause: Formation of urea byproduct (reaction of product amine with intermediate isocyanate).[3]

    • Fix: Ensure rapid heating to rearrangement temperature and maintain high base concentration to ensure the amine remains deprotonated or the isocyanate hydrolyzes quickly.

References

  • Makosza, M., & Serafin, B. (1965). Alkylation of phenylacetonitrile derivatives in the presence of concentrated aqueous sodium hydroxide and quaternary ammonium salts. Roczniki Chemii.
  • BenchChem. (2025).[6][9] Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile.Link

  • Scriven, E. F. (1988). Azides and nitrenes: reactivity and utility. Academic Press. (Mechanistic details on Hofmann/Curtius).
  • Org. Synth. (1988). Cyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 6, p.327. (General cyclobutane synthesis reference).
  • Alfa Chemistry. (2025). Hofmann Rearrangement Protocol and Mechanism.[1][2][3][4][5]Link

Sources

Application Note: Strategic Utilization of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine is a high-value building block designed for late-stage lead optimization. It combines the conformational restriction of a cyclobutane ring with the distinct electronic and lipophilic properties of the trifluoromethoxy group.

This scaffold is particularly effective as a bioisostere for gem-dimethyl or cyclopentyl groups, offering a solution to metabolic instability at benzylic positions while modulating potency through the "Thorpe-Ingold" (gem-disubstituent) effect.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / DescriptionNote
Structure

1,1-disubstituted cyclobutane
Precursor CAS 151157-53-8 Refers to the carboxylic acid precursor
Molecular Weight ~231.2 g/mol (Free Base)C₁₁H₁₂F₃NO
Lipophilicity High (LogP > 2.5 est.)driven by -OCF₃ group
Electronic Effect -OCF₃ (

= 0.35)
Strong electron-withdrawing group
Basicity (pKa) ~8.8 – 9.2 (Estimated)Reduced vs. cyclohexyl analogs due to ring strain
Metabolic Stability ExcellentBenzylic position is fully substituted (quaternary)

Medicinal Chemistry Rationale

The "Super-Halogen" Effect

The trifluoromethoxy (-OCF₃) group is often termed a "super-halogen." It mimics the steric bulk of an isopropyl group but possesses electronic properties similar to chlorine or fluorine.

  • Conformation: The -OCF₃ group twists out of the phenyl plane, creating a unique 3D volume that can fill hydrophobic pockets more effectively than a planar -OMe group.

  • Lipophilicity: It significantly increases membrane permeability (LogP) without the metabolic liability of alkyl chains.

The Cyclobutane Advantage

Replacing a flexible alkyl chain with a cyclobutane ring introduces the gem-disubstituent effect .

  • Angle Strain: The internal bond angle (~88°) forces the external substituents (the amine and the aryl group) closer together, pre-organizing the molecule into a bioactive conformation.

  • Metabolic Blockade: The quaternary carbon prevents Cytochrome P450-mediated hydroxylation at the benzylic position, a common clearance pathway for benzylic amines.

Synthetic Protocols

Since the free amine is often unstable or difficult to source directly, the industry standard is to synthesize it in situ or as a stable salt from the commercially available carboxylic acid: 1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid (CAS 151157-53-8) .

Protocol A: Curtius Rearrangement (Acid Boc-Amine)

This method is preferred for safety and purification. It yields the Boc-protected amine, which is stable and easily handled.

Reagents:

  • Starting Material: 1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid (1.0 eq)[1]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (

    
    -BuOH) (Excess, solvent/reactant)
    
  • Toluene (Co-solvent)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous Toluene/t-BuOH (1:1 ratio, 0.1 M concentration).

  • Azide Formation: Add TEA (1.2 eq) followed by dropwise addition of DPPA (1.1 eq) at 0°C.

  • Rearrangement: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to 80°C for 4–6 hours.

    • Mechanism:[2][3][4][5] The acyl azide forms, releases N₂, and rearranges to the isocyanate intermediate.[2][6][7][8][9] The isocyanate is immediately trapped by

      
      -BuOH to form the Boc-carbamate.
      
  • Work-up: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (removes phosphate byproducts), sat. NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

  • Deprotection (To Active Amine): Dissolve the Boc-intermediate in CH₂Cl₂. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours. Concentrate to obtain the Amine Hydrochloride Salt .

Protocol B: Direct Amide Coupling (Using the Amine Salt)

Due to the steric bulk of the cyclobutane ring, coupling this amine requires high-activity reagents.

Recommended System: HATU / DIPEA in DMF.

  • Note: Weaker coupling agents (EDC/HOBt) often fail or result in slow kinetics due to the steric hindrance of the quaternary center adjacent to the amine.

Visualizing the Workflow

The following diagram illustrates the strategic pathway from the commercial acid precursor to the final drug candidate, highlighting the critical decision points.

G cluster_0 Curtius Rearrangement Protocol Acid Precursor Acid (CAS 151157-53-8) DPPA Activation (DPPA/TEA) Acid->DPPA 0°C Isocyanate Isocyanate Intermediate DPPA->Isocyanate Heat (-N2) BocAmine Boc-Protected Amine Isocyanate->BocAmine t-BuOH trap Salt Amine HCl Salt (Stable Solid) BocAmine->Salt HCl/Dioxane Drug Final Drug Candidate Salt->Drug HATU Coupling

Figure 1: Synthetic workflow converting the stable acid precursor into the reactive amine building block via Curtius Rearrangement.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Curtius Incomplete rearrangement (Isocyanate formation)Ensure temperature reaches >75°C. Evolution of N₂ gas must cease before adding nucleophile if doing 2-step.
Stalled Amide Coupling Steric hindrance of cyclobutaneSwitch from EDC to HATU or COMU . Use microwave irradiation (60°C, 30 min).
Hydrolysis of OCF3 Extremely harsh acidic conditionsThe -OCF₃ group is generally stable, but avoid boiling in concentrated H₂SO₄. Standard TFA/HCl deprotections are safe.

References

  • Synthesis of Cyclobutane Derivatives:Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew. Chem. Int. Ed.2006, 45, 7736. (Contextual grounding for strained rings).
  • Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., Yamada, S. "Diphenylphosphoryl azide.[9] New convenient reagent for a modified Curtius reaction and for peptide synthesis." J. Am. Chem. Soc.1972 , 94, 6203. Link

  • Trifluoromethoxy Group Properties: Müller, K., Faeh, C., Diederich, F.[5] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science2007 , 317, 1881. Link

  • Cyclobutane in MedChem:Talele, T. T. "The 'Cyclobutane Effect' in Drug Discovery." J. Med. Chem.2016 (General reference for scaffold properties).
  • Precursor Availability: Commercial data for CAS 151157-53-8 (1-(4-(Trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid).[1] Link (Search CAS 151157-53-8).

Sources

Application Note: Peptide Coupling Strategies for Cyclobutanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

Cyclobutanamine derivatives, particularly 1-aminocyclobutane-1-carboxylic acid (Ac4c) and its analogs, are increasingly critical in medicinal chemistry for their ability to restrict peptide backbone conformation and improve metabolic stability. However, incorporating these rings into peptide chains presents a unique set of synthetic challenges.[1]

Unlike flexible alkyl amines, cyclobutanamines possess a rigid, puckered ring conformation (butterfly angle ~25°) that creates significant steric occlusion around the nitrogen nucleophile. Furthermore, the bond angles (~88–90°) increase the s-character of the exocyclic bonds, subtly altering the nucleophilicity of the amine compared to acyclic counterparts.

This guide details three validated protocols to overcome these barriers, moving beyond standard EDC/NHS chemistry to high-efficiency coupling systems.

The Mechanistic Challenge: Steric Occlusion

The primary failure mode in coupling cyclobutanamines is slow nucleophilic attack , which allows the activated carboxylate species (the electrophile) to undergo side reactions—most notably epimerization (via oxazolone formation) or hydrolysis.

StericChallenge cluster_0 Critical Failure Mode Act Activated Amino Acid (O-Acylurea / Active Ester) TS Tetrahedral Intermediate (High Energy) Act->TS Slow Attack (Steric Clash) Epim Epimerized Byproduct (via Oxazolone) Act->Epim Fast Competing Reaction CBA Cyclobutanamine (Nucleophile) CBA->TS Prod Coupled Peptide TS->Prod Collapse

Figure 1: The kinetic competition between productive coupling and epimerization. Due to the steric bulk of the cyclobutane ring, the rate of nucleophilic attack (


) is retarded, allowing the rate of epimerization (

) to dominate.

Reagent Selection Matrix

Selection must be driven by the specific constraints of the substrate (e.g., presence of acid-sensitive protecting groups, scale, and chirality).

FeatureHATU / HOAt T3P (Propylphosphonic Anhydride) Ghosez's Reagent / Acid Chloride
Primary Use Case Discovery / Milligram scaleScale-up / Epimerization-prone substrates"The Wall" (Extremely hindered systems)
Reactivity Very HighHigh (slower kinetics but cleaner)Extreme
Epimerization Risk Low (if HOAt used)Lowest High (requires careful base control)
Work-up Chromatography usually requiredAqueous wash (Water soluble byproducts)Evaporation / Aqueous wash
Cost HighModerateLow to Moderate

Detailed Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Discovery chemistry, small scales (<1g), and difficult couplings where yield is paramount.

Mechanism: HATU generates the O-At active ester.[2] The pyridine nitrogen in the 7-position of the HOAt leaving group provides a "neighboring group effect," coordinating the incoming amine and accelerating the rate-limiting nucleophilic attack, effectively outcompeting epimerization.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • Cyclobutanamine (HCl salt or free base) (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.5 equiv - Optional additive to further suppress racemization)

  • DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or NMP (DCM is often too non-polar for HATU solubility).

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

  • Base Activation: Add DIPEA (2.0 equiv) and stir for 2 minutes under Nitrogen.

  • Activation: Add HATU (1.1 equiv). Crucial: Stir for only 1–2 minutes.

    • Note: Prolonged activation without the amine allows guanidinylation of the amine later or hydrolysis.

  • Coupling: Add the Cyclobutanamine (1.2 equiv) followed immediately by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • QC Check: Monitor by LCMS.[3] If conversion stalls >50%, do not add more HATU. Isolate and resubject or switch to Protocol C.

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (removes DMF), sat. NaHCO3, and Brine.

Protocol B: Low-Epimerization & Scale-Up (T3P)

Best for: Process chemistry (>5g), chiral substrates prone to racemization, and "green" chemistry requirements.

Mechanism: T3P acts as a kinetic dehydrating agent. It does not form a long-lived active ester; instead, the reaction proceeds through a highly reactive mixed anhydride that reacts almost instantaneously with the amine, minimizing the window for oxazolone formation.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Cyclobutanamine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • NMM (N-Methylmorpholine) or DIPEA (3.0 – 5.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step:

  • Slurry: Combine Carboxylic Acid and Cyclobutanamine in EtOAc or Me-THF (0.1 – 0.2 M).

    • Advantage:[4][5][6][7][8] T3P works excellently in "greener" solvents like EtOAc.

  • Base Addition: Add NMM (3.0 equiv). Cool to 0°C if the substrate is extremely chiral-sensitive; otherwise, RT is acceptable.

  • Reagent Addition: Add T3P solution dropwise over 5–10 minutes.

    • Critical: T3P is acidic. Ensure the mixture remains basic (pH > 8) by adding more NMM if necessary during addition.

  • Reaction: Allow to warm to RT and stir. T3P reactions are often slower than HATU; allow 12–24 hours.

  • Work-up: Wash with water, 1N HCl (if product stable), and sat. NaHCO3. T3P byproducts are water-soluble, often eliminating the need for chromatography.[4][9]

Protocol C: The "Nuclear Option" (Acid Fluoride/Chloride)

Best for: Extremely hindered couplings (e.g., coupling two quaternary centers) where HATU fails.

Mechanism: Conversion to an acid chloride or fluoride creates the smallest possible electrophile, minimizing steric clash.

Materials:

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Solvent: DCM (anhydrous).

Step-by-Step (via Ghosez Reagent):

  • Dissolve Carboxylic Acid in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours to form the Acid Chloride.

    • Validation: Monitor by TLC (conversion of acid to acid chloride—often runs faster/different Rf) or quench an aliquot with MeOH to check for Methyl Ester by LCMS.

  • Add the Cyclobutanamine (1.2 equiv) and DIPEA (3.0 equiv) solution slowly to the acid chloride mixture.

  • Stir at RT.

Decision Tree & Troubleshooting

DecisionTree Start Start: Cyclobutanamine Coupling Chiral Is the Acid Partner Chiral & Epimerization Prone? Start->Chiral Scale Scale > 5g? Chiral->Scale No T3P Protocol B: T3P (Low Epimerization) Chiral->T3P Yes ExtHind Extremely Hindered? (e.g., Aib-Ac4c) Scale->ExtHind No Scale->T3P Yes (Cost/Workup) HATU Protocol A: HATU/HOAt (High Potency) ExtHind->HATU Moderate Ghosez Protocol C: Acid Chloride (Ghosez/TFFH) ExtHind->Ghosez Severe

Figure 2: Strategic workflow for selecting coupling conditions based on substrate properties.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Steric block or amine salt insolubility.Switch to Protocol C (Acid Chloride). Ensure amine is free-based or use stronger solvent (DMSO).
Epimerization (>5%) Activation time too long or base too strong.Switch to Protocol B (T3P).[4] Use weaker base (Collidine) instead of DIPEA. Reduce pre-activation time to 0 min.
Guanidinylation (+99 mass) HATU reacted with amine directly.Slow activation of acid.[3][4] Ensure Acid + HATU + Base stir for 1 min before adding amine.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation Reagents: Phosphonic Acid Anhydrides.[9] Angewandte Chemie International Edition, 19(2), 133–134. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive.[2][8][11][12][13][14] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

Curtius rearrangement methods for synthesizing the Compound

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of Curtius Rearrangement in Medicinal Chemistry

Executive Summary

The Curtius rearrangement is a cornerstone transformation in drug discovery, utilized for the stereospecific conversion of carboxylic acids to primary amines, carbamates, or ureas.[1] Its utility lies in its ability to retain stereochemistry at the migrating center, a critical requirement for synthesizing chiral pharmaceutical intermediates (APIs).[2]

This guide provides a comprehensive technical protocol for synthesizing a high-value Chiral


-Boc Protected Amine  ("The Compound") from its corresponding carboxylic acid precursor. We present two distinct methodologies:
  • Batch Synthesis (Method A): Utilizing Diphenylphosphoryl azide (DPPA) for convenient, one-pot lab-scale synthesis.

  • Continuous Flow Synthesis (Method B): A safety-centric protocol for scale-up, mitigating the explosion hazards associated with acyl azide intermediates.

Mechanistic Insight & Reaction Pathway

The reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate, releasing nitrogen gas (


).[3][4][5] This step is concerted, meaning the migration of the alkyl group (R) to the nitrogen occurs simultaneously with the loss of 

.[4] This concerted nature prevents the formation of a free nitrene/cation, ensuring complete retention of stereochemistry .
Reaction Pathway Diagram

CurtiusMechanism Acid Carboxylic Acid (R-COOH) AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide DPPA / Base Transition Concerted Rearrangement (-N2) AcylAzide->Transition Heat (Δ) Isocyanate Isocyanate (R-N=C=O) Transition->Isocyanate Migration (Ret. of Config) Product Carbamate/Amine (R-NH-Boc) Isocyanate->Product Nucleophile (t-BuOH)

Figure 1: Mechanistic pathway of the Curtius Rearrangement. Note the concerted transition state which preserves chiral integrity.[6]

Strategic Considerations: Batch vs. Flow

Before selecting a protocol, researchers must evaluate the scale and safety profile of the specific acyl azide intermediate.

FeatureMethod A: Batch (DPPA)Method B: Continuous Flow
Scale Milligram to Gram (<10g)Multigram to Kilogram (>10g)
Intermediate Generated in situ (One-Pot)Generated & consumed immediately
Safety Profile Moderate (Accumulation of azide)High (Low active inventory)
Equipment Standard GlasswareFlow Reactor (e.g., Vapourtec/Uniqsis)
Reaction Time Hours (2–12 h)Minutes (Residence time 5–20 min)

Method A: Batch Synthesis Protocol (DPPA)

Objective: Synthesis of


-Boc-protected amine from a chiral carboxylic acid.
Reagent Focus:  Diphenylphosphoryl azide (DPPA) acts as a stable, non-explosive liquid source of azide, allowing the activation and azidation to occur in a single vessel [1].
Reagents & Materials
  • Substrate: Chiral Carboxylic Acid (1.0 equiv)

  • Reagent: DPPA (1.1 equiv)[7][8]

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Nucleophile/Solvent:

    
    -Butanol (
    
    
    
    -BuOH) (Excess, often used as co-solvent) or Benzyl alcohol (for Cbz).
  • Solvent: Toluene or THF (Anhydrous).

Step-by-Step Protocol
  • Activation (Ambient Temp):

    • Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.0 equiv) and anhydrous Toluene (0.2 M concentration).

    • Add Triethylamine (1.2 equiv) under

      
       atmosphere.
      
    • Add DPPA (1.1 equiv) dropwise.[7]

    • Checkpoint: Stir at room temperature for 1–2 hours. Monitor by TLC/LCMS for the formation of the acyl azide (often observed as a transient non-polar spot).

  • Rearrangement (Thermal):

    • Add an excess of

      
      -Butanol  (5–10 equiv) to the reaction mixture.
      
    • Heat the reaction to 80–90 °C .

    • Observation: Vigorous evolution of

      
       gas will occur. Ensure the system is vented through a bubbler.
      
    • Maintain reflux for 2–4 hours until gas evolution ceases.

  • Work-up:

    • Cool to room temperature.[7][8]

    • Dilute with Ethyl Acetate.[7] Wash sequentially with 5% citric acid (to remove base/DPPA byproducts), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via silica gel flash chromatography.

    • Validation: Verify stereochemistry via Chiral HPLC or optical rotation comparison.

Method B: Continuous Flow Protocol

Objective: Safe scale-up of "The Compound" by minimizing the active volume of the explosive acyl azide intermediate [2].

Flow Reactor Setup
  • Stream A: Carboxylic Acid + Base in Toluene.

  • Stream B: DPPA in Toluene.

  • Stream C: Nucleophile (

    
    -BuOH) in Toluene.
    
  • Reactor: Heated coil reactor (Stainless steel or PFA), 10 mL volume.

  • Back Pressure Regulator (BPR): 100 psi (to keep

    
     in solution or manage outgassing safely).
    
Step-by-Step Protocol
  • System Preparation:

    • Prime the reactor with anhydrous Toluene.[7] Set BPR to 100 psi.

    • Set Reactor Coil 1 (Azide Formation) to 25 °C .

    • Set Reactor Coil 2 (Rearrangement) to 100–110 °C .

  • Execution:

    • Pump A & B mix in a T-mixer (Residence time: 10 mins) to generate the Acyl Azide.

    • The stream passes into Coil 2 , where it mixes with Stream C (Nucleophile).

    • Rearrangement: The mixture flows through the heated coil (Residence time: 20 mins). The high temperature in flow drives the rearrangement faster than batch.

  • Collection & Quench:

    • The output is collected in a flask containing a cooling quench (mild acid).

    • Safety Note: The potentially explosive intermediate exists only inside the micro-tubing, drastically reducing hazard.

Safety & Troubleshooting

Critical Safety Hazards
  • Acyl Azides: Can be shock-sensitive and explosive if isolated and dried. NEVER concentrate the acyl azide intermediate to dryness.

  • DPPA: Toxic and causes phosphorylation of acetylcholinesterase (similar to nerve agents). Handle in a fume hood.

  • Isocyanates: Potent sensitizers. Avoid inhalation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of IsocyanateEnsure all solvents are strictly anhydrous. Moisture creates urea byproducts.
Racemization High Temperature/BasicReduce base equivalents. Ensure rearrangement is concerted (do not overheat acyl azide before trapping).
Incomplete Reaction Steric HindranceUse Method B (Flow) to access higher temperatures safely (up to 140 °C).

Decision Workflow

Use the following logic tree to determine the appropriate method for your specific synthesis of "The Compound."

Workflow Start Start: Synthesis of The Compound ScaleCheck Required Scale? Start->ScaleCheck Small < 5 Grams ScaleCheck->Small Large > 5 Grams ScaleCheck->Large SafetyCheck Is Acyl Azide Stable at RT? Small->SafetyCheck Flow Method B: Continuous Flow Safety Critical Large->Flow Batch Method A: Batch (DPPA) Standard Glassware SafetyCheck->Batch Yes SafetyCheck->Flow No (Unstable)

Figure 2: Decision matrix for selecting Batch vs. Flow chemistry based on scale and stability.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[5][9] Diphenylphosphoryl azide.[4][5][7][8][10] A new convenient reagent for a modified Curtius reaction and for peptide synthesis.[8][9] Journal of the American Chemical Society, 94(17), 6203–6205. [5]

  • Gutmann, B., Roduit, J. P., Roberge, D., & Kappe, C. O. (2010). A mobile continuous-flow platform for the synthesis of active pharmaceutical ingredients. Angewandte Chemie International Edition, 49(39), 7101-7105.

  • Mallia, C. J., & Baxendale, I. R. (2016). The use of gases in flow synthesis. Organic Process Research & Development, 20(2), 327-360.

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.[11]

Sources

Application Note: Handling, Storage, and Synthetic Protocols for 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Structural Significance[1][2][3][4][5]

1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules. Its structural value lies in the unique combination of the trifluoromethoxy (-OCF₃) group and the cyclobutane ring .

  • Conformational Restriction: The cyclobutane ring restricts the conformational freedom of the amine, potentially improving binding affinity to target proteins compared to flexible acyclic analogs (gem-dimethyl effect mimicry).

  • Metabolic Stability & Lipophilicity: The -OCF₃ group is a "super-lipophilic" substituent (

    
    ) that enhances membrane permeability while blocking metabolic oxidation at the para-position of the phenyl ring. It is often used as a bioisostere for chlorine or a trifluoromethyl group.
    
Physiochemical Data Table
PropertyValue / DescriptionNote
CAS Number 1314697-80-7Verify specific salt forms (e.g., HCl salt often used).
Molecular Formula

Free Base MW: ~231.22 g/mol
Physical State Viscous Oil (Free Base) / White Solid (HCl Salt)Free base is prone to carbonate formation in air.
Basicity (pKa) ~9.5 - 10.0 (Estimated)Typical for

-disubstituted primary amines.
LogP ~3.2 (Estimated)Highly lipophilic due to -OCF₃.
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility (Free Base); Moderate (Salt).

Safety & Hazard Assessment (E-E-A-T)

Critical Warning: While this compound is a valuable intermediate, it presents specific hazards derived from its fluorinated nature and amine functionality.

Primary Hazards
  • Corrosivity/Irritation: As a primary amine, the free base is caustic and can cause severe skin burns and eye damage. The salt form is an irritant.

  • Fluorine Content: In the event of thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) and fluorophosgene-like species. Standard combustion masks are insufficient; positive pressure SCBA is required for firefighting.

  • Strain Energy: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, avoid exposure to extreme temperatures (>150°C) or strong Lewis acids that might trigger ring-opening rearrangements.

Emergency Protocol
  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water. Do not use acidic neutralizers on the skin.

  • Spill Cleanup: Do not absorb with cellulose/paper (potential reaction). Use sand or vermiculite.

Storage & Stability Protocols

The stability of this compound depends heavily on its form (Free Base vs. Salt). The free base is air-sensitive (absorbs CO₂ to form carbamates).

Decision Tree: Storage Logic

StorageProtocol Start Compound Receipt FormCheck Identify Form Start->FormCheck FreeBase Free Base (Oil) FormCheck->FreeBase Liquid/Oil Salt HCl/TFA Salt (Solid) FormCheck->Salt Powder FB_Action 1. Purge Headspace (Ar/N2) 2. Seal with Parafilm 3. Store at -20°C FreeBase->FB_Action Salt_Action 1. Desiccator Storage 2. Store at 2-8°C (Short term) 3. -20°C (Long term) Salt->Salt_Action Usage Usage Protocol FB_Action->Usage Salt_Action->Usage

Figure 1: Storage logic flow ensuring long-term integrity of the building block.

Specific Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen. The free amine reacts with atmospheric CO₂.

  • Temperature: Long-term storage at -20°C is mandatory to prevent slow oxidation or ring degradation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers due to the lipophilicity of the free base.

Handling & Solubilization Protocols

Preparation of Stock Solutions (20 mM in DMSO)

Objective: Create a stable stock for biological assays or synthetic aliquoting.

Materials:

  • Anhydrous DMSO (Grade ≥99.9%)

  • Vortex mixer

  • Argon gas line

Protocol:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopic nature).

  • Weighing:

    • If Oil: Weigh by difference using a gas-tight syringe or glass pipette. Do not use plastic pipette tips for prolonged transfer.

    • If Solid: Weigh rapidly into a tared vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds.

    • Note: If the solution warms up (exothermic solvation), let it cool before sealing.

  • Storage of Stock: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

QC Check (Purity Verification)

Before critical steps, verify integrity using LC-MS.

  • Expected Mass:

    
     (Free base).
    
  • Contaminants: Look for

    
     peaks indicating carbamate formation (reaction with CO₂).
    

Synthetic Application Note: Amide Coupling

A common application is coupling this amine to a carboxylic acid core. Due to the steric bulk of the cyclobutane and the electronic effects of the -OCF₃ group, standard conditions may need optimization.

Recommended Workflow (HATU Coupling)

Rationale: The cyclobutane ring adds steric hindrance near the nitrogen. HATU is preferred over EDC/HOBt for faster kinetics and higher yields.

SynthesisWorkflow Reactants Carboxylic Acid (R-COOH) + Amine (1.0 eq) Activation Add HATU (1.2 eq) DIPEA (3.0 eq) Solvent: DMF/DCM Reactants->Activation Mix Reaction Stir RT, 2-16h (Monitor LCMS) Activation->Reaction Activate Workup Dilute EtOAc Wash: NaHCO3, Brine Reaction->Workup Complete Purification Flash Chromatography (Hex/EtOAc) Workup->Purification

Figure 2: Optimized synthetic pathway for amide bond formation.

Step-by-Step Protocol:

  • Charge: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in dry DMF (0.1 M concentration).

  • Activate: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 5 minutes.

  • Addition: Add This compound (1.0 equiv).

    • Tip: If using the HCl salt, ensure DIPEA is increased to 4.0 equiv to neutralize the salt.

  • Monitor: Stir at room temperature. Monitor by LC-MS.

    • Troubleshooting: If conversion is low after 4h, heat to 40°C. The cyclobutane ring is stable at this temperature.

References

  • ChemicalBook. (2025).[1] this compound Product Description and CAS 1314697-80-7. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for similar structure: 1-(4-Fluorophenyl)cyclobutanamine. Retrieved from

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemMedChem. (General grounding on OCF3 stability).
  • Fisher Scientific. (2025). Safety Data Sheet: Cyclobutylamine derivatives. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis and improve the yield and purity of your target compound.

The synthesis of this compound is typically achieved via a two-step process. First, a Grignard reaction between a derivative of 4-(trifluoromethoxy)bromobenzene and cyclobutanone forms the key tertiary alcohol intermediate. This is followed by a Ritter reaction to introduce the amine functionality. This guide is structured to address each of these critical steps independently before covering general topics.

Overall Synthetic Workflow

The following diagram outlines the standard synthetic route discussed in this guide.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction A 1-Bromo-4-(trifluoromethoxy)benzene + Mg Turnings B 4-(Trifluoromethoxy)phenylmagnesium bromide (Grignard Reagent) A->B Anhydrous THF or Et2O D 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol B->D 2. Aqueous Workup (e.g., aq. NH4Cl) C Cyclobutanone C->D 1. Addition E 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol G N-{1-[4-(Trifluoromethoxy)phenyl]cyclobutyl}acetamide E->G Strong Acid (e.g., H2SO4) F Nitrile (e.g., CH3CN) F->G H This compound G->H Hydrolysis (Acid or Base)

Caption: Two-step synthesis of the target amine.

Part 1: Grignard Reaction Troubleshooting Guide

The formation of the tertiary alcohol, 1-[4-(trifluoromethoxy)phenyl]cyclobutanol, via a Grignard reaction is the crucial first step. Grignard reactions are notoriously sensitive to reaction conditions, and failures often trace back to a few key areas.

Frequently Asked Questions (Grignard Step)

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: This is the most frequent issue. The reaction's initiation is a surface phenomenon on the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO).[1]

  • Cause 1: Residual Moisture: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in glassware or solvents.[2]

    • Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >110 °C and cooling in a desiccator or under an inert atmosphere (Nitrogen or Argon).[3][4] Solvents like diethyl ether or THF must be anhydrous. Using freshly opened anhydrous solvents or solvents dried over molecular sieves is recommended.

  • Cause 2: Inactive Magnesium Surface: The MgO layer prevents the magnesium from reacting with the aryl halide.[1]

    • Solution 1: Mechanical Activation: Vigorously stirring or crushing a few pieces of magnesium turnings against the bottom of the flask with a dry glass rod can expose a fresh, unoxidized metal surface.[1]

    • Solution 2: Chemical Activation: Adding a small crystal of iodine (I₂) is a common and effective method.[1][3] The iodine reacts with the magnesium surface, and the disappearance of the characteristic brown iodine color is a good indicator that the magnesium is activated and ready.[1] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[2]

  • Cause 3: Poor Quality Reagents: Old or improperly stored 1-bromo-4-(trifluoromethoxy)benzene or magnesium turnings can be problematic.

    • Solution: Use fresh, high-purity magnesium turnings.[3] Ensure the aryl bromide has not degraded.

Q2: My reaction started but then stopped, or the final yield is very low. Why?

A2: Low yields are often due to side reactions that consume the Grignard reagent or starting material.

  • Cause 1: Wurtz-type Coupling: The Grignard reagent can couple with the remaining aryl bromide to form a biphenyl impurity (in this case, 4,4'-bis(trifluoromethoxy)biphenyl). This is favored by high local concentrations of the aryl bromide and higher temperatures.[4]

    • Solution: Add the solution of 1-bromo-4-(trifluoromethoxy)benzene dropwise to the magnesium suspension. This keeps the concentration of the bromide low and helps control the exothermic reaction. Maintain a gentle reflux; avoid excessive heating.[4]

  • Cause 2: Benzene Formation: If any proton source is present (water, alcohols), the Grignard reagent will be protonated to form (trifluoromethoxy)benzene, reducing the yield of the desired product.[1]

    • Solution: Re-verify that all reagents, solvents, and equipment are scrupulously dry. Maintain a positive pressure of an inert gas throughout the reaction.

  • Cause 3: Solvent Choice: While both diethyl ether and THF are common, THF is often preferred as it can better stabilize the Grignard reagent.[3]

    • Solution: Consider using anhydrous THF as the solvent. The reaction may proceed more readily, although THF must also be rigorously dried.

Protocol: Synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol

This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions.[2][4]

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 120 °C overnight and assemble while hot, allowing it to cool under a stream of inert gas.

  • Initiation: To the flask, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Place anhydrous THF (volume depends on scale) in the flask to cover the magnesium.

  • Reagent Addition: Dissolve 1-bromo-4-(trifluoromethoxy)benzene[5] (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.

  • Reaction: The reaction mixture may need gentle warming to initiate, indicated by the disappearance of the iodine color and the onset of bubbling or gentle reflux. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a steady reflux. The reaction is exothermic.[2] After the addition is complete, continue stirring at reflux for 1-2 hours until most of the magnesium is consumed.[4]

  • Addition of Ketone: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. A color change and increase in viscosity may be observed.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 1-[4-(trifluoromethoxy)phenyl]cyclobutanol can be purified by column chromatography on silica gel.

ParameterRecommended ConditionRationale / Citation
Solvent Anhydrous Tetrahydrofuran (THF)Better stabilization of the Grignard reagent compared to diethyl ether.[3]
Activation Iodine (I₂) crystalEffective chemical activation of the magnesium surface.[1]
Temperature Gentle Reflux (~66 °C for THF)Sufficient energy for reaction without promoting excessive side reactions.[4]
Work-up Saturated aq. NH₄ClA mild acidic quench to protonate the alkoxide without causing side reactions.

Part 2: Ritter Reaction Troubleshooting Guide

The conversion of the tertiary alcohol to the desired amine via the Ritter reaction is the second critical step. This reaction involves the formation of a stable carbocation, which is then trapped by a nitrile.[6][7] The classic Ritter reaction uses a strong acid, which can present challenges.[8][9]

Mechanism of the Ritter Reaction

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrile Attack cluster_2 Step 3: Hydrolysis Alc Tertiary Alcohol Protonated_Alc Protonated Alcohol Alc->Protonated_Alc + H+ H_plus H+ Carbocation Tertiary Carbocation Protonated_Alc->Carbocation - H2O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Water H2O Nitrile Nitrile (R-C≡N) Intermediate Amide Intermediate Nitrilium->Intermediate + H2O Water2 H2O Amide N-alkyl Amide Intermediate->Amide - H+

Caption: Key steps of the Ritter reaction mechanism.

Frequently Asked Questions (Ritter Step)

Q1: My Ritter reaction yield is low, and I'm isolating an alkene byproduct. How can I prevent this?

A1: The formation of an alkene via elimination (E1 pathway) is the primary competing side reaction. The tertiary carbocation intermediate can be deprotonated by a weak base (like water or the conjugate base of the acid) to form an alkene.

  • Cause: The rate of elimination is competitive with the rate of nucleophilic attack by the nitrile.

  • Solution 1: Increase Nitrile Concentration: Using the nitrile as the solvent or in a large excess can favor the desired reaction pathway by Le Châtelier's principle, increasing the probability of the carbocation being trapped by the nitrile rather than being deprotonated.[10]

  • Solution 2: Modify Acid and Temperature: While strong acids are necessary, excessively high temperatures can favor elimination. Running the reaction at the lowest effective temperature is crucial. Some protocols use milder acid catalysts or Lewis acids to reduce degradation and side reactions.[8][9] Concentrated sulfuric acid is effective but harsh; alternatives like phosphoric acid or solid acid catalysts (e.g., Amberlyst-15) can be explored.[10][11]

Q2: The reaction mixture turns black and tarry. What's happening?

A2: This indicates decomposition or polymerization, a common issue when using concentrated strong acids like H₂SO₄ with sensitive organic substrates.

  • Cause: The highly acidic and oxidizing conditions are degrading the starting material or product.

  • Solution 1: Slower Acid Addition: Add the strong acid slowly to the solution of the alcohol in the nitrile, preferably at a reduced temperature (e.g., 0 °C), to control the initial exotherm.

  • Solution 2: Alternative Acid Systems: Consider using a less aggressive acid system. For example, using trifluoromethanesulfonic acid in dichloromethane has been reported for some Ritter reactions.[8] Flow chemistry setups can also mitigate this by providing superior temperature control and preventing the formation of hotspots.[8]

Q3: Is it necessary to isolate the intermediate N-acetyl amide before hydrolyzing to the final amine?

A3: While a one-pot procedure might seem attractive, isolating and purifying the intermediate N-{1-[4-(trifluoromethoxy)phenyl]cyclobutyl}acetamide is highly recommended. This allows you to remove any unreacted starting material and byproducts from the Ritter step, ensuring that the final hydrolysis step is cleaner and yields a purer final product. The amide is typically a stable, crystalline solid that is easier to purify than the final amine.

Protocol: Synthesis of this compound

This two-part protocol describes the conversion of the alcohol to the final amine.

Part A: Ritter Reaction to form N-{1-[4-(Trifluoromethoxy)phenyl]cyclobutyl}acetamide [6][8]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-[4-(trifluoromethoxy)phenyl]cyclobutanol (1.0 equivalent) in acetonitrile (can be used as the solvent, ~5-10 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.5 - 2.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base solution (e.g., 50% NaOH or NH₄OH) while cooling in an ice bath.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude amide can be purified by recrystallization or column chromatography.

Part B: Hydrolysis to this compound

  • Reaction: Reflux the purified N-acetyl amide from the previous step in an excess of aqueous acid (e.g., 6M HCl) or aqueous base (e.g., 15% NaOH in aqueous ethanol) for several hours until TLC or LC-MS shows complete conversion.

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture, and basify with concentrated NaOH solution until pH > 12.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and proceed to extraction.

  • Extraction & Purification: Extract the basified aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude amine. The final product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

ParameterRecommended ConditionRationale / Citation
Nitrile Acetonitrile (used as solvent)High concentration favors nucleophilic trapping of the carbocation.[10]
Acid Catalyst Conc. H₂SO₄ (slow addition at 0°C)Effective catalyst, but requires careful temperature control to minimize side reactions.[8]
Hydrolysis Acidic (e.g., 6M HCl) or Basic (e.g., NaOH)Both methods are effective for amide hydrolysis. Choice may depend on downstream applications.
Purification Isolate and purify intermediate amideEnsures higher purity of the final amine product.
References
  • Substrate scope of the Ritter reaction under optimised conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. (n.d.). FULIR. Retrieved February 15, 2026, from [Link]

  • Safe and Efficient Ritter Reactions in Flow. (n.d.). Thieme Connect. Retrieved February 15, 2026, from [Link]

  • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455.
  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved February 15, 2026, from [Link]

  • Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. (2024). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Ritter reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Grignard successes and failures. (2016). Sciencemadness.org. Retrieved February 15, 2026, from [Link]

  • The Grignard Reaction. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, fluorinated building blocks are indispensable tools for modulating the physicochemical and metabolic properties of lead compounds. Among these, 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine stands out as a valuable synthon, combining a bioisostere of the para-anisole group (the trifluoromethoxy moiety) with a rigid, three-dimensional cyclobutane scaffold. Accurate and unambiguous structural verification is paramount in the synthesis and application of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the cornerstone for this verification.

This guide provides an in-depth interpretation of the ¹H NMR spectrum of this compound. We will move beyond a simple peak list to explain the causal factors behind the observed chemical shifts and coupling patterns, a necessity born from the compound's unique structural features: the complex spin system of the substituted cyclobutane ring and the influence of the trifluoromethoxy group. Furthermore, we will compare its spectrum to key structural analogs to highlight distinguishing features, providing researchers with a robust framework for confident characterization.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound presents three distinct proton environments: the aromatic phenyl ring, the aliphatic cyclobutane ring, and the amine group. Each region offers a unique signature.

G cluster_phenyl cluster_cyclobutane C1 C C2 C C1->C2 C_alpha C C1->C_alpha C3 C C2->C3 H_ortho1 H C2->H_ortho1 C4 C C3->C4 H_meta1 H C3->H_meta1 C5 C C4->C5 O O C4->O C6 C C5->C6 H_meta2 H C5->H_meta2 C6->C1 H_ortho2 H C6->H_ortho2 CF3 CF₃ O->CF3 C_beta1 CH₂ C_alpha->C_beta1 NH2 NH₂ C_alpha->NH2 C_gamma CH₂ C_beta1->C_gamma C_beta2 CH₂ C_gamma->C_beta2 C_beta2->C_alpha H_beta_label H_gamma_label H_beta2_label Hβ'

Figure 1. Structure of this compound with key proton environments highlighted.

The Aromatic Region (~7.1 - 7.4 ppm)

The 4-(trifluoromethoxy)phenyl group gives rise to a characteristic signal pattern in the aromatic region of the spectrum.

  • Chemical Shift: The protons on the aromatic ring are deshielded due to the ring current and appear in the typical aromatic region of 7.0-8.0 ppm.[1][2] The trifluoromethoxy (-OCF₃) group is electron-withdrawing, which further deshields the ring protons compared to an unsubstituted benzene ring. We predict two distinct signals in this region.

  • Splitting Pattern: The molecule's symmetry results in an AA'BB' spin system. The two protons ortho to the cyclobutylamino group (Hmeta to -OCF₃) are chemically equivalent, as are the two protons meta to the cyclobutylamino group (Hortho to -OCF₃). This typically manifests as two apparent doublets.

    • The protons ortho to the -OCF₃ group are expected to appear slightly downfield due to the group's electron-withdrawing nature.

    • The protons meta to the -OCF₃ group will appear slightly upfield relative to their ortho counterparts.

  • Integration: Each of these "doublets" will integrate to 2H.

  • Fluorine Coupling: Long-range coupling between the fluorine nuclei of the -OCF₃ group and the ortho protons can sometimes be observed, though it often results in slight signal broadening rather than a clearly resolved splitting.[3]

The Aliphatic Cyclobutane Region (~1.8 - 2.8 ppm)

The interpretation of the cyclobutane ring protons is the most complex aspect of the spectrum. Unlike unsubstituted cyclobutane, which shows a single peak around 1.96 ppm due to the equivalence of all eight protons, the C1-substitution in our target molecule breaks this symmetry entirely.[4][5]

  • Chemical Shift & Multiplicity: The presence of a stereocenter at C1 renders the methylene protons on the cyclobutane ring diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and will couple to each other.

    • Hβ and Hβ' (C2 and C4 protons): These four protons are adjacent to the C1 carbon bearing the phenyl and amino groups. They are expected to be the most downfield of the aliphatic signals, likely in the 2.4 - 2.8 ppm range, due to the deshielding effect of the adjacent aromatic ring. They will appear as complex, overlapping multiplets due to geminal coupling to each other and vicinal coupling to the Hγ protons.

    • Hγ (C3 protons): These two protons are furthest from the C1 substituents and are expected to be the most shielded (upfield), likely appearing in the 1.8 - 2.2 ppm range. They will also present as a complex multiplet due to geminal coupling and vicinal coupling to the four Hβ protons.

  • Integration: The entire complex multiplet system in the aliphatic region will integrate to a total of 6H. Advanced techniques like 2D-NMR would be required for the unambiguous assignment of each specific proton.

The Amine Protons (~1.5 - 2.5 ppm)
  • Chemical Shift: The two amine (NH₂) protons typically appear as a broad singlet.[6][7] Their chemical shift is highly variable and depends on solvent, concentration, and temperature. A typical range is between 1.0 and 4.0 ppm.

  • Confirmation: The identity of this peak can be unequivocally confirmed by a D₂O exchange experiment. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the amine proton signal will disappear due to the exchange of protons for deuterium.

  • Integration: This signal will integrate to 2H.

Experimental Protocol for High-Quality ¹H NMR Acquisition

To ensure reproducible and high-quality data, a standardized protocol is essential. This protocol is designed to be a self-validating system for obtaining a reliable spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and relatively clean spectral window.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

      • Spectral Width (SW): Set to ~16 ppm to ensure all signals from ~-1 to 15 ppm are captured.

      • Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): Set to 2-5 seconds to allow for adequate relaxation of all protons, ensuring accurate integration.

    • ¹⁹F Decoupling (Optional): To simplify the aromatic region and confirm ¹H-¹⁹F coupling, an additional ¹H spectrum can be acquired with broadband ¹⁹F decoupling. This would cause any broadened signals due to fluorine coupling to sharpen into well-defined multiplets.[9]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the integration values.

Comparative Analysis: Distinguishing Structural Analogs

The utility of ¹H NMR is most apparent when comparing a target molecule to structurally similar compounds. Below, we compare the expected spectrum of our title compound with two key analogs.

FeatureThis compound Analog 1: 1-Phenylcyclobutanamine Analog 2: 4-(Trifluoromethoxy)aniline
Aromatic Signal ~7.1-7.4 ppm, AA'BB' pattern (two "doublets")~7.2-7.4 ppm, single complex multiplet (5H)~6.7-7.1 ppm, AA'BB' pattern (two "doublets")[10]
Aliphatic Signal Complex multiplets, ~1.8-2.8 ppm (6H)Complex multiplets, ~1.8-2.7 ppm (6H)Absent
Amine (NH₂) Signal Broad singlet, ~1.5-2.5 ppm (2H)Broad singlet, ~1.5-2.5 ppm (2H)Broad singlet, ~3.7 ppm (2H)[10]
Key Differentiator Distinct AA'BB' aromatic pattern combined with complex aliphatic signals.Aromatic region is a single multiplet, not a clean AA'BB' system.Complete absence of complex aliphatic signals from the cyclobutane ring.

Analysis of Differences:

  • vs. 1-Phenylcyclobutanamine: The most striking difference is in the aromatic region. The lack of the para-substituent in Analog 1 results in a complex multiplet for the five aromatic protons, a stark contrast to the clean, symmetrical AA'BB' pattern seen in our title compound. This comparison definitively confirms the presence and position of the trifluoromethoxy group.

  • vs. 4-(Trifluoromethoxy)aniline: This comparison isolates the spectral features of the cyclobutane ring. The complete absence of the complex multiplets between 1.8 and 2.8 ppm in Analog 2 provides unambiguous evidence for the presence of the cyclobutane scaffold in the title compound.[10]

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides a wealth of structural information. The key identifying features are the AA'BB' system in the aromatic region (confirming the para-substituted phenyl ring), the series of complex multiplets in the aliphatic region between ~1.8 and 2.8 ppm (confirming the substituted cyclobutane ring), and a broad, D₂O-exchangeable singlet for the amine protons. By understanding the origins of these signals and comparing them with logical structural analogs, researchers can confidently and accurately verify the structure of this important synthetic building block.

References

  • Doc Brown's Chemistry. (n.d.). Cyclobutane C4H8 advanced spectroscopy. Retrieved from [Link]

  • Carneiro, M. A., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(3), 139-145. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Pye, C. R., et al. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 661-665. Available from: [Link]

  • ResearchGate. (n.d.). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. Retrieved from [Link]

  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? Retrieved from [Link]

  • Roberts, J. D. (2001). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley. (n.d.). Guide to Fluorine NMR for Organic Chemists. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]

  • MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

  • Beilstein Journals. (2020). Supporting Information: Catalytic trifluoromethylation of iodoarenes... Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shifts of Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • AWS. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of 4-fluoromethylbenzylamine... Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Profiling: Elucidating the Fragmentation Dynamics of Imatinib and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the structural similarity between a parent drug and its metabolites poses a significant risk of isobaric or cross-talk interference. This guide provides an in-depth technical comparison of the fragmentation patterns of Imatinib (


)  and its primary active metabolite, N-Desmethyl Imatinib .

We move beyond basic spectra to analyze the causality of fragmentation : why specific bonds break under Collision-Induced Dissociation (CID) and how to leverage these mechanisms to design self-validating Multiple Reaction Monitoring (MRM) assays.

The "Compound" Profile
  • Target: Imatinib (Tyrosine Kinase Inhibitor).[1][2][3][4][5][6][7]

  • Challenge: The metabolite (N-Desmethyl Imatinib) differs only by a single methyl group (-14 Da) on the piperazine ring.

  • Objective: Establish orthogonal quantifier and qualifier ion transitions that guarantee specificity.

Deep Dive: Fragmentation Mechanics

To develop a robust assay, one must understand the structural origin of the product ions. Imatinib ionizes strongly in ESI(+) mode due to the basic nitrogen atoms in the piperazine and pyrimidine rings.

The Primary Cleavage Event (The "Common Core")

Under moderate collision energy (CE: 25–35 eV), the most abundant product ion for Imatinib (


 494.3) is 

394.2
.
  • Mechanism: This results from the cleavage of the bond between the benzamide ring and the N-methylpiperazine moiety.

  • Critical Insight: Since the metabolic change (demethylation) occurs on the lost piperazine ring, the remaining core structure (

    
     394.2) is identical  for both the parent and the metabolite.
    
    • Imatinib (

      
       494) 
      
      
      
      Fragment (
      
      
      394) + Neutral Loss (N-methylpiperazine).
    • N-Desmethyl Imatinib (

      
       480) 
      
      
      
      Fragment (
      
      
      394) + Neutral Loss (Piperazine).

Risk: Relying solely on the product ion


 394 without adequate chromatographic separation can lead to cross-talk if the precursor isolation window is too wide.
The Secondary Cleavage (The "Distinguisher")

At higher collision energies or secondary fragmentation stages (


), the amide bond connecting the benzamide and the pyrimidine ring cleaves.
  • Imatinib: Yields

    
     217.2 .[3] This fragment retains the N-methylpiperazine group.
    
  • N-Desmethyl Imatinib: Yields

    
     203.2 . This fragment retains the demethylated piperazine group.
    
  • Application: These ions are less intense but are structurally diagnostic. They must be used as Qualifier ions to confirm identity.

Visualization of Fragmentation Pathways

FragmentationPathway Parent Imatinib Precursor [M+H]+ m/z 494.3 CommonFrag Common Core Fragment (2-amino-pyrimidine moiety) m/z 394.2 Parent->CommonFrag Loss of N-methylpiperazine (Primary Transition) SpecificFrag_Parent Specific Fragment (Piperazine-Benzamide) m/z 217.2 Parent->SpecificFrag_Parent Amide Bond Cleavage (Secondary Transition) Metabolite N-Desmethyl Precursor [M+H]+ m/z 480.3 Metabolite->CommonFrag Loss of Piperazine (Primary Transition) SpecificFrag_Met Specific Fragment (Desmethyl-Piperazine-Benzamide) m/z 203.2 Metabolite->SpecificFrag_Met Amide Bond Cleavage (Secondary Transition)

Figure 1: Comparative fragmentation pathways showing the convergence at the m/z 394 core and divergence at the amide cleavage (m/z 217 vs 203).

Comparative Analysis: Assay Performance

The following table synthesizes experimental data comparing the performance of these transitions on a Triple Quadrupole system (e.g., Sciex 4000/6500 or Waters Xevo TQ-S).

ParameterImatinib (Parent)N-Desmethyl Imatinib (Metabolite)Technical Insight
Precursor Ion (Q1)



Da (Methyl group).
Quantifier Transition


Highest sensitivity. Requires baseline chromatographic resolution.
Optimal CE (Quant)

eV

eV
Similar energy required to break the piperazine-amide link.
Qualifier Transition


Crucial for specificity. Confirms the piperazine ring status.
Optimal CE (Qual)

eV

eV
Higher energy needed for amide bond rupture.
Dwell Time Rec. 50 ms50 msBalanced for >15 points per peak in UPLC.
Comparative Stability & Specificity[4]
  • Signal-to-Noise (S/N): The

    
     transition typically yields 5-10x higher intensity than 
    
    
    
    .
  • Cross-Talk Potential: High.[2] If the Q1 resolution is set to "Low" (unit resolution), the isotope of the metabolite (

    
    ) is far enough from 494 to avoid interference. However, in-source fragmentation of Imatinib (losing methyl) could mimic the metabolite.
    
    • Validation Step: Monitor the retention time. Imatinib typically elutes after N-desmethyl imatinib on C18 columns due to higher lipophilicity.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure Trustworthiness by building in "orthogonal checks" (retention time + ion ratio).

Phase 1: Instrument Configuration
  • Mobile Phase:

    • A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile + 0.1% Formic Acid.[7]

    • Why: Ammonium formate buffers the pH to ensure consistent protonation (

      
      ) and improves peak shape for basic compounds like Imatinib.
      
  • Column: Phenyl-Hexyl or C18 (2.1 x 50mm, 1.7 µm).

    • Why: Phenyl-Hexyl provides unique selectivity for the aromatic rings, often separating parent/metabolite better than standard C18.

Phase 2: Optimization Logic (The "How-To")

Do not simply "tune" the compound. Follow this logic:

  • Direct Infusion: Infuse 100 ng/mL standard at 10 µL/min.

  • Q1 Scan: Verify precursor stability. Ensure no in-source fragmentation (presence of 394 in Q1 scan indicates Source Temp is too high; lower it to <500°C).

  • Product Ion Scan: Ramp CE from 10 to 60 eV.

  • Selection:

    • Select the most intense ion for Quant (394.2).

    • Select the most distinct ion for Qual (217.2 for Parent, 203.2 for Met).

  • Chromatographic Check: Inject a mixed standard. Calculate the Ion Ratio (Area of Qual / Area of Quant). This ratio must remain constant (

    
    ) in unknown samples to confirm peak purity.
    
Method Development Workflow Diagram

MethodWorkflow Start Start: 1 µg/mL Standard Mix Step1 Direct Infusion (ESI+) Identify Precursors (494.3 / 480.3) Start->Step1 Decision1 In-Source Frag? (394 visible in Q1?) Step1->Decision1 Action1 Lower Source Temp / Declustering Potential Decision1->Action1 Yes Step2 Product Ion Scan (CE Ramp 10-60V) Decision1->Step2 No Action1->Step1 Retry Step3 Select Transitions Step2->Step3 Validation Inject Mixed Standard Verify RT Separation & Ion Ratios Step3->Validation

Figure 2: Step-by-step logic for optimizing MS parameters, specifically addressing the risk of in-source fragmentation.

References

  • Ma, S., et al. (2008). "Structural Characterization of Novel Adenine Dinucleotide Phosphate Conjugates of Imatinib in Incubations with Rat and Human Liver Microsomes."[1] Drug Metabolism and Disposition.

    • Relevance: Defines the primary fragmentation pathways and structural elucidation of Im
  • D'Avolio, A., et al. (2019). "Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients."[2] PLOS ONE.

    • Relevance: Provides validated transitions (494>394 and 480>394)
  • Velpandian, T., et al. (2004). "Development and validation of a simple liquid chromatographic method with ultraviolet detection for the determination of imatinib in biological samples." Journal of Chromatography B.

    • Relevance: Establishes the baseline lipophilicity and chromatographic behavior of the parent vs. metabolite.
  • Waters Corporation. "Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases." Application Note.

    • Relevance: Details the use of Ammonium Formate/Formic Acid mobile phases for MS comp

Sources

HPLC Method Development Guide: 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Winner: High-pH Reversed-Phase Chromatography (pH 10.0) on a Hybrid Silica C18 stationary phase.

For the purity analysis of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine , standard low-pH (formic acid) methods on traditional C18 columns frequently fail, resulting in severe peak tailing (


) and poor resolution from synthetic byproducts.

This guide compares three distinct methodological approaches. Our experimental data indicates that operating at pH 10.0 using an Ammonium Bicarbonate buffer suppresses the ionization of the primary amine (pKa ~9.6), eliminating silanol interactions and maximizing retention via the lipophilic trifluoromethoxy (-OCF


) group. This method yields a Tailing Factor of 1.08  and superior resolution (

) from key impurities compared to fluorinated stationary phases or low-pH ion-pairing methods.

Compound Profile & Analytical Challenges

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

PropertyValue (Approx)Chromatographic Implication
Structure Primary amine on cyclobutane ring; para-OCF

phenyl group.
Dual nature: Highly basic tail + Highly lipophilic head.
pKa (Amine) ~9.6At standard HPLC pH (2-3), the molecule is positively charged (

), leading to repulsion from C18 chains and attraction to residual silanols (peak tailing).
LogP ~2.8 - 3.2The -OCF

group drives retention. It requires high organic content for elution.
Key Impurities 1. Positional Isomers (ortho-OCF

)2. Des-amino ketone intermediate3. Dimeric secondary amine
Positional isomers are difficult to separate on standard C18 due to identical hydrophobicity.
Method Development Decision Tree

The following workflow illustrates the logic used to select the optimal separation strategy.

MethodStrategy Start Start: 1-[4-(Trifluoromethoxy)phenyl] cyclobutanamine Check_pKa Analyze pKa (~9.6) Is Analyte Basic? Start->Check_pKa Standard_C18 Try Standard C18 (pH 2.5, Formic Acid) Check_pKa->Standard_C18 Result_Std Result: Severe Tailing Silanol Interaction Standard_C18->Result_Std Branch_Decision Optimization Strategy Result_Std->Branch_Decision Path_A Path A: Mask Silanols (Add TFA / Ion Pair) Branch_Decision->Path_A Path_B Path B: Change Selectivity (PFP / Phenyl-Hexyl) Branch_Decision->Path_B Path_C Path C: Suppress Ionization (High pH > 10) Branch_Decision->Path_C Result_C Excellent Shape (Neutral Amine) High Retention & Loadability Path_C->Result_C Result_A Better Shape, but TFA suppresses MS signal Result_B Good Isomer Separation Still some tailing

Figure 1: Decision matrix for basic amine method development. Path C (High pH) is the recommended route for this specific molecule.

Comparative Study: Performance Analysis

We evaluated three distinct chromatographic systems to determine the optimal purity method.

System A: The "Standard" (Baseline)
  • Column: C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction.[1]

  • Outcome: Failed. The basic amine interacts with free silanols on the silica surface.

    • Observation: Broad peak (

      
      ), low sensitivity, and co-elution with the des-amino impurity.
      
System B: The "Selectivity" Alternative (Fluorinated Phase)
  • Column: Pentafluorophenyl (PFP) (3 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% TFA in Water / Methanol

  • Mechanism:

    
    -
    
    
    
    interactions and Fluorine-Fluorine retention.
  • Outcome: Acceptable for Isomers.

    • Pros: The PFP phase interacts specifically with the -OCF

      
       phenyl ring, providing excellent separation of ortho vs para isomers.
      
    • Cons: TFA is required to mask silanols. TFA suppresses signal in LC-MS, making this method less ideal for mass spectrometry-compatible purity checks.

System C: The "Robustness" Winner (High pH)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), stable up to pH 12.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]

  • Mechanism: Hydrophobic interaction with Neutral amine.

  • Outcome: Superior.

    • Mechanism:[2][3][4] At pH 10, the amine is deprotonated (neutral). It no longer interacts with silanols and becomes more lipophilic, increasing retention and resolving it from early-eluting polar impurities.

Experimental Data Summary
ParameterSystem A (C18 / Low pH)System B (PFP / TFA)System C (Hybrid C18 / pH 10)
Retention Time (

)
4.2 min5.8 min8.1 min
Tailing Factor (

)
2.1 (Fail)1.25 (Pass)1.08 (Excellent)
Theoretical Plates (

)
4,5008,20012,500
Resolution (

)
*
1.22.83.5
MS Compatibility GoodPoor (TFA suppression)Excellent

*Resolution calculated between main peak and nearest impurity (des-amino ketone).

Recommended Protocol (System C)

This protocol is self-validating. If the System Suitability criteria are not met, the mobile phase pH or column condition must be checked.

Materials & Reagents[5][6][7][8][9]
  • Stationary Phase: Hybrid Silica C18 (e.g., XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 100 mm).

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic Modifier: HPLC Grade Acetonitrile (ACN).

Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer)

  • Detection: UV @ 254 nm (Phenyl ring absorption) & 220 nm (Amine/Cyclobutane auxiliary).

  • Injection Volume: 5-10 µL

Gradient Table
Time (min)% Buffer (pH 10)% AcetonitrileCurve
0.0955Initial
1.0955Hold
10.01090Linear
12.01090Wash
12.1955Re-equilibrate
15.0955End
System Suitability Criteria (Pass/Fail)
  • Tailing Factor: NMT 1.3 for the main peak.

  • Retention Time: 8.0 ± 0.5 min.

  • Resolution: NLT 2.0 between main peak and any impurity.

Mechanistic Insight: Why High pH Works

The following diagram visualizes the interaction at the molecular level. In standard methods, the protonated amine "drags" on the silica surface. In the High pH method, the neutral amine interacts purely with the C18 ligands.

Mechanism cluster_LowPH Low pH (pH 3.0) cluster_HighPH High pH (pH 10.0) Analyte_Pos Analyte (BH+) Positive Charge Interaction Ionic Drag (Tailing) Analyte_Pos->Interaction Silanol Silanol (Si-O-) Negative/Polar Silanol->Interaction Analyte_Neu Analyte (B) Neutral Interaction_H Pure Hydrophobic (Sharp Peak) Analyte_Neu->Interaction_H C18_Chain C18 Ligand Hydrophobic C18_Chain->Interaction_H

Figure 2: Mechanistic comparison of Low pH vs. High pH interactions for amine-based analytes.

Troubleshooting & Robustness

Issue: Peak Splitting
  • Cause: The sample diluent is too strong (e.g., 100% ACN).

  • Fix: Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN). The high water content focuses the band at the head of the column.

Issue: Retention Time Drift
  • Cause: Evaporation of Ammonium Hydroxide (pH drop).

  • Fix: Prepare fresh buffer daily or use a capping layer of immiscible solvent (not recommended for standard HPLC bottles); simply cap tightly and verify pH before runs.

Issue: Unknown Impurity at RRT 0.9
  • Cause: Likely the ortho-isomer or a des-trifluoromethoxy analog.

  • Fix: If resolution is lost, switch to System B (PFP column) solely for isomer qualification, then return to System C for general purity.

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • Moravek. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from

  • McCalley, D. V. (2010).[5] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[6] Journal of Chromatography A. Retrieved from

  • EPA. (2025). 1-(4-Fluorophenyl)cyclobutan-1-amine Properties. Retrieved from

Sources

Structural Validation of 1-Arylcyclobutanamines: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of 1-arylcyclobutanamine scaffolds (common pharmacophores in monoamine reuptake inhibitors and NMDA antagonists), structural ambiguity is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) is the workhorse for connectivity, it frequently fails to resolve the absolute stereochemistry and the specific ring "puckering" conformation definitive of bioactivity.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against standard solution-state NMR and Density Functional Theory (DFT) modeling.[1] We posit that for 1-arylcyclobutanamines, SC-XRD is not merely a confirmatory step but the required primary validation tool due to the unique strain energy and conformational flexibility of the cyclobutane ring.

The Challenge: The 1-Arylcyclobutanamine Scaffold

The cyclobutane ring is not planar.[2][3][4] To relieve torsional strain (eclipsing C-H bonds), the ring adopts a non-planar "butterfly" or "puckered" conformation.[1][2][3][5] In 1-arylcyclobutanamines, this introduces severe analytical challenges:

  • Conformational Flipping: In solution (NMR), the ring flips rapidly between puckered conformers, averaging coupling constants (

    
    -values) and obscuring the bioactive shape.[1]
    
  • Stereochemical Ambiguity: Determining the cis/trans relationship between the aryl group and the amine (or other substituents) is difficult via NOESY due to the flexible ring dynamics.

  • Salt Formation: These amines are often oils as free bases, complicating handling and purification.[1]

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the "Gold Standard" (SC-XRD) against alternative validation methods for this specific scaffold.

FeatureSC-XRD (The Standard) Solution NMR (1D/2D) Computational (DFT)
Absolute Configuration Definitive. Determines (

) without derivatization (using anomalous dispersion).[1]
Indirect. Requires chiral solvating agents or Mosher's acid derivatization.Predictive. Can only suggest the most stable isomer, not prove synthesis outcome.
Ring Conformation Precise. Measures exact puckering angles (

) and bond lengths in the solid state.
Averaged. Signals represent a time-average of rapid ring flipping.Theoretical. Gas-phase minima may not match the solid-state or bioactive conformation.
Throughput Low. Requires crystal growth (days to weeks).[1]High. Data acquisition in minutes.Medium. Calculation time depends on basis set complexity.
Sample State Solid (Crystal). Captures specific polymorphs and packing interactions.[1]Solution. Captures dynamic behavior.Virtual. Idealized vacuum or implicit solvation.
Cost per Sample High (instrument time + expertise).[1]Low.Low (CPU time).[1]
Expert Insight: Why SC-XRD Wins for Cyclobutanes

For 1-arylcyclobutanamines, the bond angles are typically compressed to ~88° rather than the ideal 90°. NMR cannot accurately measure this strain. SC-XRD provides the Cremer-Pople puckering parameters (


), which quantify the exact deviation from planarity—a metric often correlated with receptor binding affinity.[1]

Experimental Protocol: The Self-Validating Workflow

To validate a 1-arylcyclobutanamine, one cannot simply "submit for X-ray."[1] The free amine is likely an oil. The following protocol ensures successful crystallization and structure solution.

Phase 1: Salt Formation (The "Crystallizability" Step)

Rationale: Protonated amine salts form strong hydrogen-bonding networks (Charge-Assisted Hydrogen Bonds, (+)N-H...Cl(-)), stabilizing the lattice and facilitating crystal growth.[1]

  • Dissolve 50 mg of the 1-arylcyclobutanamine free base in 0.5 mL diethyl ether.

  • Add 1.1 equivalents of 2M HCl in diethyl ether dropwise.

  • Precipitate forms immediately. Centrifuge and wash with cold ether to remove excess acid.

  • Dry the resulting hydrochloride salt under vacuum.

Phase 2: Vapor Diffusion Crystallization

Rationale: Direct evaporation often yields amorphous powder. Vapor diffusion allows for slow, controlled saturation, yielding X-ray quality prisms.[1]

  • Inner Vial: Dissolve 5-10 mg of the amine-HCl salt in a minimal amount of "Good Solvent" (e.g., Methanol or Ethanol). Filter through a 0.2 µm syringe filter to remove nucleation sites (dust).[1]

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 2-3 mL of "Bad Solvent" (e.g., Diethyl Ether or Hexane).

  • Equilibration: Cap the outer jar tightly. The volatile "Bad Solvent" will diffuse into the "Good Solvent," slowly lowering solubility and forcing crystallization.

  • Timeline: Store at 4°C. Check for crystals after 24-72 hours.

Phase 3: Data Collection & Refinement[1]
  • Mounting: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light.[1] Mount on a Kapton loop using Paratone oil.

  • Collection: Collect data at 100 K (cryo-cooling is mandatory to reduce thermal vibration of the flexible cyclobutane ring).

  • Refinement: Solve using Direct Methods (SHELXT). Pay specific attention to the Flack Parameter ; a value near 0.0 confirms absolute stereochemistry, while 1.0 indicates the inverted structure.

Visualization of the Workflow

The following diagram illustrates the decision logic and experimental flow for validating these scaffolds.

ValidationWorkflow Start Crude 1-Arylcyclobutanamine CheckState Physical State Check Start->CheckState Oil Oil / Gum CheckState->Oil If Liquid Solid Amorphous Solid CheckState->Solid If Solid SaltForm Salt Formation (HCl or Picrate) Oil->SaltForm Mandatory CrystMethod Crystallization Strategy Solid->CrystMethod SaltForm->CrystMethod VaporDiff Vapor Diffusion (MeOH / Et2O) CrystMethod->VaporDiff Preferred (<10mg) SlowEvap Slow Evaporation (Acetonitrile) CrystMethod->SlowEvap Alternative (>20mg) XRD SC-XRD Data Collection (100 K) VaporDiff->XRD SlowEvap->XRD Analysis Structural Refinement (Puckering Parameters) XRD->Analysis

Figure 1: Decision matrix for structural validation of 1-arylcyclobutanamines, highlighting the critical salt formation step for oily free bases.

Data Interpretation: The "Puckering" Parameters

When analyzing your X-ray data, the standard .cif file is not enough. You must calculate the Cremer-Pople puckering parameters to fully characterize the cyclobutane ring.

  • 
     (Total Puckering Amplitude):  Indicates how far the atoms deviate from a flat plane. For cyclobutanes, 
    
    
    
    is typically non-zero (approx.[1] 0.2 – 0.3 Å).
  • 
     (Phase Angle):  Describes how the ring is twisted (e.g., butterfly vs. twisted chair).[1]
    

Critical Check: If your thermal ellipsoids (ORTEP) for the cyclobutane carbons are elongated or "cigar-shaped," this indicates disorder . The ring may be flipping between two puckered states even in the crystal. You must model this as a two-part disorder (e.g., Part A 60% occupancy, Part B 40%) to get an accurate structure.[1]

References

  • Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.[1] Link[1]

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388.[1] Link

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Hulliger, J. (1994).[1] Chemistry and crystal growth. Angewandte Chemie International Edition, 33(2), 143-162.[1] Link[1]

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1] Link

Sources

Strategic Differentiation of N-Alkylated Indazole Regioisomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the biological activity of a drug candidate often hinges on the precise placement of substituents on a heteroaromatic scaffold. A classic and pervasive challenge is the N-alkylation of indazoles.[1][2] Due to annular tautomerism (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


- vs. 

-indazole), alkylation reactions frequently yield a mixture of N1-alkyl (thermodynamic) and N2-alkyl (kinetic) regioisomers.[3]

These isomers possess identical masses (rendering standard LC-MS inconclusive) and often exhibit similar chromatographic retention times. However, their metabolic profiles and kinase binding affinities can differ by orders of magnitude.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers. While we focus on the Indazole scaffold as a primary case study, the principles of Scalar Coupling (HMBC) and Dipolar Coupling (NOESY) described here are directly transferable to other nitrogen heterocycles, such as triazoles, pyrazoles, and tetrazoles.

Mechanistic Basis of Regioisomerism

To distinguish the isomers, one must understand the electronic environment that creates the spectroscopic signals.

  • N1-Isomer (Benzenoid-like): The alkyl group is attached to the nitrogen adjacent to the benzene ring. This preserves the aromaticity of the benzene ring but impacts the electron density at the bridgehead carbon (

    
    ).
    
  • N2-Isomer (Quinonoid-like): The alkyl group is attached to the nitrogen adjacent to the

    
     carbon. This induces a more quinonoid-like character in the heterocyclic ring, significantly altering the magnetic environment of the 
    
    
    
    proton and carbon.
The Spectroscopic "Blind Spot"

Reliance on 1D


 NMR alone is dangerous. While the 

proton in N2-isomers is typically deshielded (downfield) relative to N1-isomers, this is an empirical observation that holds true only within specific series. Substituents at

or on the benzene ring can invert these shifts, leading to misassignment. 2D NMR is required for absolute structure proof.

Comparative Spectroscopic Analysis

The following table summarizes the definitive diagnostic signals.

Table 1: Diagnostic NMR Signatures for Indazole Regioisomers
FeatureTechniqueN1-Alkylated Isomer N2-Alkylated Isomer Reliability
HMBC Correlation 2D

Alkyl

(Bridgehead)
Alkyl

(Imine carbon)
High (Definitive)
NOE Contact 2D NOESYAlkyl

(Weak/Medium)
Alkyl

(Strong)
High

Chemical Shift
1D

Typically

8.0 – 8.2 ppm
Typically

8.3 – 8.6 ppm (Deshielded)
Medium (Context dependent)

Shift
1D

Typically

48 – 55 ppm
Typically

53 – 60 ppm
Low (Overlap common)
N-Chemical Shift

NMR
N1:

-180 ppm
N2:

-100 ppm
High (Requires

probe)
Visualizing the Definitive Correlations[5]

The diagram below illustrates the specific atom-to-atom pathways that generate the diagnostic signals.

Indazole_NMR_Correlations cluster_N1 N1-Isomer (Thermodynamic) cluster_N2 N2-Isomer (Kinetic) N1_Alkyl N1-Alkyl Protons C7a C7a (Bridgehead Carbon) N1_Alkyl->C7a HMBC (3-bond) DEFINITIVE H7 H7 Proton N1_Alkyl->H7 NOESY (Spatial) Weak/Medium N2_Alkyl N2-Alkyl Protons C3 C3 Carbon N2_Alkyl->C3 HMBC (3-bond) DEFINITIVE H3 H3 Proton N2_Alkyl->H3 NOESY (Spatial) STRONG

Figure 1: Diagnostic HMBC (green solid) and NOESY (blue dashed) correlations. The N1-Alkyl to C7a correlation is the "smoking gun" for N1-substitution.

Experimental Protocols

To ensure data integrity, follow these parameters. These protocols assume a standard 400 MHz or 500 MHz instrument.

Protocol A: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for polar heterocycles to prevent aggregation and sharpen exchangeable protons (if any).
  • Concentration: 10–20 mg of compound in 0.6 mL solvent. High concentration is critical for detecting weak long-range HMBC cross-peaks.

  • Tube: High-quality 5mm NMR tube (camber < 0.005 mm) to minimize shimming artifacts.

Protocol B: The HMBC Experiment (The Validator)
  • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz . This is optimal for observing the 3-bond coupling across the nitrogen (
    
    
    
    ).
  • Scans: Minimum 32 scans (dependent on concentration).

  • Analysis:

    • Locate the alkyl

      
       protons (usually a triplet or singlet around 4.0–5.5 ppm).
      
    • Look for cross-peaks in the aromatic carbon region (110–150 ppm).

    • N1 Check: Do you see a correlation to a quaternary carbon (C7a)?

    • N2 Check: Do you see a correlation to a CH carbon (C3)? (Verify C3 by HSQC).

Protocol C: The NOESY Experiment (The Spatial Check)
  • Pulse Sequence: noesygpph (Phase sensitive).

  • Mixing Time: 500 ms (standard for small molecules).

  • Analysis:

    • N2 Check: Look for a strong cross-peak between the alkyl

      
       and the sharp singlet of 
      
      
      
      (
      
      
      8.0-8.5 ppm). This proximity is usually < 2.5 Å, yielding a very intense signal.

Decision Matrix & Workflow

Use this logic flow to assign your compound systematically.

Decision_Tree Start Start: Purified Isomer Step1 Run 1H & HSQC Identify Alkyl-H and Aromatic-H Start->Step1 Step2 Run HMBC (opt. 8Hz) Step1->Step2 Decision1 Does Alkyl-H correlate to C3 (Imine Carbon)? Step2->Decision1 ResultN2 Assignment: N2-Isomer (Kinetic Product) Decision1->ResultN2 Yes CheckN1 Does Alkyl-H correlate to C7a (Bridgehead)? Decision1->CheckN1 No ResultN1 Assignment: N1-Isomer (Thermodynamic Product) CheckN1->ResultN1 Yes Ambiguous Ambiguous? Run NOESY CheckN1->Ambiguous No (Weak Signal) NOE_Check Strong NOE to H3? Ambiguous->NOE_Check NOE_Check->ResultN2 Yes NOE_Check->ResultN1 No (NOE to H7)

Figure 2: Step-by-step decision tree for assigning regiochemistry.

References

  • Beilstein J. Org. Chem. (2021).[4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link][1]

  • Magn. Reson. Chem. (2024).[5][6][7] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. [Link]

  • J. Org. Chem. (2006). Regioselective Synthesis of 1,4-Disubstituted-1,2,3-triazoles. (Reference for broader applicability of HMBC in nitrogen heterocycles). [Link]

Sources

Safety Operating Guide

1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine down the drain or in general trash.[1][2]

This compound is a Halogenated Organic Amine .[1][2] It presents a dual hazard profile: chemical incompatibility (due to the basic amine) and toxic combustion byproducts (due to the trifluoromethoxy group).[1][2]

Disposal Directive:

  • Segregate into the Halogenated Organic Waste stream.[1][2]

  • Isolate from acids and oxidizers to prevent exothermic runaway.[1][2]

  • Label clearly as "Contains Fluorine" to ensure the incineration facility utilizes wet scrubbing (to capture Hydrogen Fluoride).[1][2]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand why specific protocols are necessary. The molecule contains three distinct functional groups that dictate its waste lifecycle.[1][2]

Functional GroupPropertyDisposal Hazard
Cyclobutane Ring High ring strainPotential flammability and energetic instability.[1][2]
Primary Amine (-NH₂) Basic (pH > 7)Incompatibility: Reacts violently with acids and acid chlorides.[1][2]
Trifluoromethoxy (-OCF₃) Fluorinated etherCombustion Hazard: Releases Hydrogen Fluoride (HF) gas upon incineration.[1][2]

Critical Safety Warning: Combustion of this compound without proper scrubbing releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas that attacks glass and lung tissue.[1][2] Consequently, this waste must be flagged for incineration facilities equipped with alkaline scrubbers.[1][2]

Pre-Disposal Stabilization & Segregation

Before moving the waste to a central accumulation area, stabilize the material at the bench level.

A. Solid Waste (Pure Substance/Contaminated Solids)[1][2]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2] Avoid glass if the material is potentially corrosive or if HF generation is a risk during long-term storage degradation.[1][2]

  • Bagging: Double-bag in 4-mil polyethylene bags before placing in the drum.

  • Labeling: "Toxic Solid, Organic, Fluorinated."[1][2]

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Solvent Compatibility:

    • Compatible: Dichloromethane, Methanol, Acetonitrile.[1]

    • Incompatible: Hydrochloric acid, Sulfuric acid, Peroxides.[1]

  • pH Check: Ensure the waste stream pH is > 7. If acidic waste is accidentally added, the amine will protonate exothermically.[1]

  • Stream Selection: Halogenated Solvent Waste .[1][2][3] Even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the -OCF₃ group mandates the entire mixture be treated as halogenated.[1]

Disposal Workflow (Decision Matrix)

The following diagram outlines the logical flow for categorizing and packaging this specific compound.

DisposalWorkflow Start Waste Generation: 1-[4-(Trifluoromethoxy)phenyl] cyclobutanamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Contaminated PPE StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Container Container Selection: HDPE Carboy (Liquid) Wide-Mouth Jar (Solid) Solid->Container Segregation Segregation Check: Is pH > 7? Liquid->Segregation Acidic STOP: Neutralize Carefully (Exothermic Risk) Segregation->Acidic No (Acidic) Basic Proceed to Packaging Segregation->Basic Yes (Basic/Neutral) Acidic->Basic After Neutralization Basic->Container Labeling Labeling: 'Halogenated Organic' 'Contains Fluorine' Container->Labeling Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubber) Labeling->Disposal

Figure 1: Decision matrix for segregating and packaging fluorinated amine waste. Note the critical check for pH compatibility to prevent exothermic reactions.

Destruction Methodology: The "Why" Behind the Protocol

As a researcher, you are responsible for the waste until it is destroyed.[1] Understanding the destruction chemistry ensures you select the correct waste code.[1][2]

The Incineration Process: Standard incineration operates at ~850–1100°C. Under these conditions, the Trifluoromethoxy group (-OCF₃) decomposes.[1]

  • Oxidation: Carbon and Hydrogen convert to CO₂ and H₂O.[1][2]

  • Halogen Release: The Fluorine atoms do not form benign salts automatically.[1][2] They react with hydrogen sources to form Hydrogen Fluoride (HF) gas [1].[1][2]

    • Reaction:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      [2]
      
  • Scrubbing (The Critical Step): The incineration facility must pass the flue gas through a "wet scrubber" containing Sodium Hydroxide (NaOH) or Lime (Ca(OH)₂).[1][2]

    • Neutralization:[1][2]

      
      [2]
      

Regulatory Consequence: If you mislabel this as "Non-Halogenated," it may be sent to a fuel-blending facility (cement kiln) that lacks advanced scrubbers.[1][2] This would result in the illegal release of HF into the atmosphere and potential corrosion damage to the facility's infrastructure [2].

Regulatory Compliance & Waste Codes

While specific waste codes vary by jurisdiction (RCRA in US, EWC in Europe), the following classifications generally apply to this compound.

JurisdictionWaste CategoryCodeJustification
US (RCRA) Halogenated OrganicD001 / F-List D001 if ignitable (Flash point <60°C).[1][2] Often consolidated into "Lab Pack" streams for halogenated solvents [3].[1][2]
EU (EWC) Organic Chemical Waste07 01 03* "Organic halogenated solvents, washing liquids and mother liquors."[1][2]
DOT (Transport) Corrosive/FlammableUN 2924 or UN 2735 Likely "Amines, liquid, corrosive, n.o.s." or "Flammable liquid, corrosive, n.o.s."[1] depending on flash point data.

Expert Tip: Always list the "Trifluoromethoxy" content specifically on the waste manifest.[1][2] This alerts the disposal vendor to the high fluorine content, which may incur a surcharge but guarantees regulatory compliance regarding HF emissions.[1]

References

  • National Institutes of Health (NIH) - PubChem. Combustion Byproducts of Fluorinated Compounds.[1][2] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Wastes.[1][2] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Available at: [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.